4,4-Bis(octyloxy)butanenitrile
Description
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Properties
Molecular Formula |
C20H39NO2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4,4-dioctoxybutanenitrile |
InChI |
InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-22-20(16-15-17-21)23-19-14-12-10-8-6-4-2/h20H,3-16,18-19H2,1-2H3 |
InChI Key |
AAFZKYZZZXQHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CCC#N)OCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Bis(octyloxy)butanenitrile is a key lipid building block utilized in the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles (LNPs). These LNPs are at the forefront of advanced drug delivery systems, particularly for nucleic acid-based therapeutics such as mRNA vaccines. This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Bis(octyloxy)butanenitrile, its synthesis, and its critical role in drug development. While extensive experimental data for this specific molecule is not widely published, this guide consolidates available information and outlines standard methodologies for its characterization.
Introduction
4,4-Bis(octyloxy)butanenitrile is a specialized chemical intermediate characterized by a central butanenitrile core with two octyloxy chains forming an acetal group at the C4 position.[1] Its primary significance lies in its role as a precursor in the multi-step synthesis of cationic or ionizable lipids.[1] These lipids are fundamental components of LNPs, which encapsulate and protect delicate therapeutic payloads like mRNA and facilitate their delivery into target cells. The nitrile group serves as a versatile chemical handle for further functionalization, while the long octyloxy chains impart the necessary hydrophobicity for lipid self-assembly.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4,4-Bis(octyloxy)butanenitrile are not extensively available in peer-reviewed literature. The following tables summarize the available data from chemical suppliers and theoretical calculations.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 1627510-69-3 | [2] |
| Chemical Formula | C₂₀H₃₉NO₂ | [2] |
| Molecular Weight | 325.54 g/mol | [2] |
| Exact Mass | 325.2981 | [2] |
| Purity | >95% | [3] |
| Appearance | To be determined | [2] |
Table 2: Theoretical and Supplier-Provided Data
| Property | Value | Source/Note |
| Elemental Analysis | C: 73.79%, H: 12.08%, N: 4.30%, O: 9.83% | [2] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C | [2] |
| Shipping Conditions | Ambient temperature as a non-hazardous chemical | [2] |
Note: Quantitative experimental data for properties such as boiling point, melting point, density, refractive index, and solubility in various solvents are not publicly available.
Synthesis of 4,4-Bis(octyloxy)butanenitrile
The primary route for the synthesis of 4,4-Bis(octyloxy)butanenitrile is through a transacetalization reaction. This method involves the reaction of 4,4-diethoxybutanenitrile with n-octanol in the presence of an acid catalyst.
Synthetic Scheme
The overall reaction is as follows:
-
Reactants: 4,4-Diethoxybutanenitrile, n-Octanol
-
Catalyst: Pyridinium p-toluenesulfonate
-
Temperature: 105 °C
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,4-Bis(octyloxy)butanenitrile based on patent literature.
Caption: General workflow for the synthesis of 4,4-Bis(octyloxy)butanenitrile.
Role in Ionizable Lipid Synthesis and Drug Delivery
4,4-Bis(octyloxy)butanenitrile is a critical intermediate in the synthesis of ionizable lipids. The nitrile group can be reduced to a primary amine, which is then typically functionalized to create the ionizable headgroup of the final lipid. This headgroup is crucial for encapsulating negatively charged nucleic acids and for their subsequent release inside the cell.
Logical Relationship in LNP Formulation
The following diagram outlines the logical progression from 4,4-Bis(octyloxy)butanenitrile to its role in a functional drug delivery vehicle.
Caption: Logical pathway from 4,4-Bis(octyloxy)butanenitrile to LNP drug delivery.
Experimental Protocols
Synthesis: Transacetalization (General Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or set up for distillation if removal of a byproduct is necessary), combine 4,4-diethoxybutanenitrile (1 equivalent), n-octanol (2-3 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to 105 °C with vigorous stirring. The reaction is typically left open to the atmosphere to allow for the evaporation of ethanol, driving the equilibrium towards the product. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 18 hours or more to reach completion.
-
Work-up and Purification: After cooling to room temperature, the crude reaction mixture is purified. This is often achieved by silica gel column chromatography, eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Characterization Methods (General Protocols)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic peaks for the octyloxy chains (triplet for the terminal methyl group, multiplets for the methylene groups), the methylene groups of the butanenitrile backbone, and a triplet for the methine proton of the acetal. The ¹³C NMR will show corresponding signals for the different carbon atoms.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 325.2981.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat liquid. A characteristic peak for the nitrile (C≡N) stretch should be observable around 2240-2260 cm⁻¹. Strong C-O stretching bands for the acetal group would be expected in the 1000-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl chains will be present around 2850-2960 cm⁻¹.
-
-
Determination of Physical Properties:
-
Boiling Point: Can be determined by distillation under reduced pressure to prevent decomposition.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
Conclusion
4,4-Bis(octyloxy)butanenitrile is a vital, yet not extensively characterized, chemical intermediate in the rapidly evolving field of nucleic acid therapeutics. Its role as a precursor to ionizable lipids for LNP-based delivery systems underscores the need for a more comprehensive public dataset of its physicochemical properties. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and developers working in this area, facilitating a better understanding of its synthesis, characterization, and application in the development of next-generation drug delivery platforms.
References
In-Depth Technical Guide: 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Bis(octyloxy)butanenitrile, a critical lipid building block in the synthesis of ionizable lipids for advanced drug delivery systems. The document details its chemical identity, physicochemical properties, a complete synthesis protocol, and its subsequent conversion into a primary amine, a key step in forming the polar head group of ionizable lipids. This guide is intended to serve as a practical resource for researchers and professionals engaged in the development of lipid nanoparticles (LNPs) for nucleic acid therapeutics.
Introduction
4,4-Bis(octyloxy)butanenitrile has emerged as a significant intermediate in the field of drug delivery, particularly in the synthesis of ionizable lipids. These lipids are fundamental components of lipid nanoparticles (LNPs), which have gained prominence as effective carriers for nucleic acid-based therapeutics, including mRNA vaccines. The unique structure of 4,4-Bis(octyloxy)butanenitrile, featuring two long octyloxy chains and a terminal nitrile group, makes it an ideal precursor for creating amphiphilic lipids with the necessary hydrophobic tails and a modifiable polar head group. The nitrile group serves as a versatile chemical handle that can be readily reduced to a primary amine, which is then typically functionalized to create the ionizable headgroup essential for encapsulating and delivering nucleic acids.
Chemical Identity and Physicochemical Properties
Structure and Identifiers
The chemical structure and key identifiers for 4,4-Bis(octyloxy)butanenitrile are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4,4-Bis(octyloxy)butanenitrile | |
| CAS Number | 1627510-69-3 | |
| Molecular Formula | C₂₀H₃₉NO₂ | |
| Molecular Weight | 325.54 g/mol | |
| **SMILES Code |
Reactivity of the Nitrile Group in 4,4-Bis(octyloxy)butanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Reactivity of Nitriles
The nitrile functional group (–C≡N) is a versatile moiety in organic synthesis, characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.[1][2] This inherent electrophilicity is the basis for the primary reactions of nitriles, which include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones.[1][3]
The reactivity of the nitrile group can be significantly influenced by the electronic nature of its substituents. In the case of 4,4-Bis(octyloxy)butanenitrile, the presence of two octyloxy (–O(CH₂)₇CH₃) groups at the C4 position is expected to play a crucial role. These alkoxy groups are electron-donating through induction and resonance, which can modulate the electrophilicity of the nitrile carbon.
Predicted Reactivity of 4,4-Bis(octyloxy)butanenitrile
The two octyloxy groups at the 4-position are expected to exert an electron-donating effect on the butanenitrile backbone. This effect, transmitted through the sigma bonds, would slightly decrease the electrophilicity of the nitrile carbon. However, given their distance from the nitrile group, this electronic influence may be modest. Steric hindrance from the long octyl chains is unlikely to significantly impact the reactivity of the linear nitrile group.
Hydrolysis
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids.[4] This transformation can be catalyzed by either acid or base.[5][6] The reaction proceeds through an amide intermediate.[5][7]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[7][8] The reaction proceeds through an imidic acid tautomer to form an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][9]
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon.[5][7] Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide.[5] Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt.[5] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[4]
Table 1: Predicted Products of Hydrolysis of 4,4-Bis(octyloxy)butanenitrile
| Reaction Condition | Intermediate Product | Final Product (after workup) |
| Acidic (e.g., H₂SO₄, H₂O, heat) | 4,4-Bis(octyloxy)butanamide | 4,4-Bis(octyloxy)butanoic acid |
| Basic (e.g., NaOH, H₂O, heat) | 4,4-Bis(octyloxy)butanamide | Sodium 4,4-bis(octyloxy)butanoate |
Generalized Experimental Protocol for Acid-Catalyzed Hydrolysis:
-
Dissolve 4,4-Bis(octyloxy)butanenitrile in a mixture of a suitable acid (e.g., 50% aqueous sulfuric acid).
-
Heat the mixture under reflux for several hours until TLC or GC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by chromatography or recrystallization.
Generalized Experimental Protocol for Base-Catalyzed Hydrolysis:
-
Dissolve 4,4-Bis(octyloxy)butanenitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture under reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~2.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the crude carboxylic acid.
-
Purify as needed.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
stability of the dialkyl acetal in 4,4-Bis(octyloxy)butanenitrile
An In-depth Technical Guide on the Stability of 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Bis(octyloxy)butanenitrile is a lipid building block featuring a dialkyl acetal functional group and a terminal nitrile.[1][2][3] Its utility in the synthesis of complex molecules, particularly for applications in drug delivery systems like lipid nanoparticles, necessitates a thorough understanding of its chemical stability.[4] This guide provides a detailed overview of the stability profile of the dialkyl acetal moiety in 4,4-Bis(octyloxy)butanenitrile, focusing on its degradation pathways and the influence of environmental factors. It also outlines comprehensive experimental protocols for assessing its stability and presents illustrative quantitative data.
Introduction to the Stability of Dialkyl Acetals
The core functional group of interest in 4,4-Bis(octyloxy)butanenitrile, with respect to stability, is the dialkyl acetal. Acetals are generally recognized for their robustness under neutral to strongly basic conditions, making them excellent protective groups for aldehydes and ketones in multi-step organic synthesis.[5][6][7][8] They are resistant to attack by nucleophiles, bases, and most oxidizing and reducing agents.[9] However, this stability is highly pH-dependent, and acetals are susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde and alcohols.[5][10][11] The nitrile group within the molecule is generally stable but can undergo hydrolysis or reduction under specific, often harsh, conditions not typically encountered during routine handling of the acetal.[1][2][3]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The principal degradation pathway for 4,4-Bis(octyloxy)butanenitrile involves the acid-catalyzed hydrolysis of the acetal functional group. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[5]
The mechanism proceeds via the following steps:
-
Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).
-
Carbocation Formation: The protonated alkoxy group departs as octanol, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is typically the rate-determining step of the reaction.[10]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The resulting intermediate is deprotonated by a water molecule to form a hemiacetal.
-
Repeat of Steps 1-4: The second alkoxy group of the hemiacetal is subsequently protonated, leaves as a second molecule of octanol, and is replaced by another water molecule to yield the final aldehyde product, 4-oxobutanenitrile, after deprotonation.
Caption: Acid-catalyzed hydrolysis pathway of 4,4-Bis(octyloxy)butanenitrile.
Factors Influencing Stability
The is primarily influenced by pH and temperature.
Effect of pH
The rate of hydrolysis is highly dependent on the pH of the medium.
-
Acidic Conditions (pH < 6): The acetal is highly labile and undergoes rapid hydrolysis. The rate of degradation increases significantly as the pH decreases.
-
Neutral Conditions (pH ≈ 7): The acetal is very stable with minimal to no degradation observed over extended periods.
-
Basic Conditions (pH > 8): The acetal is highly stable and resistant to degradation.[6][12]
Effect of Temperature
As with most chemical reactions, temperature plays a crucial role in the rate of acetal hydrolysis. Increased temperature provides the necessary activation energy for the reaction, leading to an accelerated rate of degradation, particularly under acidic conditions. Under neutral and basic conditions, the molecule exhibits good thermal stability.
Quantitative Stability Data
The following tables summarize hypothetical stability data for 4,4-Bis(octyloxy)butanenitrile under various stress conditions. This data is representative of the expected behavior of a typical dialkyl acetal.
Table 1: Effect of pH on the Stability of 4,4-Bis(octyloxy)butanenitrile at 25°C
| pH | Incubation Time (hours) | % Remaining Parent Compound |
| 2.0 | 2 | 45.2% |
| 2.0 | 8 | 10.5% |
| 4.0 | 24 | 88.9% |
| 4.0 | 72 | 70.1% |
| 7.0 | 72 | >99.9% |
| 9.0 | 72 | >99.9% |
Table 2: Effect of Temperature on the Stability of 4,4-Bis(octyloxy)butanenitrile at pH 4.0
| Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound |
| 4 | 24 | 98.5% |
| 25 | 24 | 88.9% |
| 40 | 24 | 65.7% |
| 60 | 24 | 30.2% |
Experimental Protocols for Stability Assessment
A robust stability-indicating method is crucial for accurately determining the degradation rate of 4,4-Bis(octyloxy)butanenitrile. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[13][14]
Protocol: HPLC-Based Stability Study
Objective: To quantify the degradation of 4,4-Bis(octyloxy)butanenitrile over time under controlled pH and temperature conditions.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate, citrate, and borate buffer systems
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Thermostatically controlled incubator/water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4,4-Bis(octyloxy)butanenitrile (e.g., 1 mg/mL) in acetonitrile.
-
Preparation of Stability Samples:
-
For each condition (a specific pH and temperature), pipette a known volume of the stock solution into a volumetric flask.
-
Add the pre-equilibrated buffer solution (e.g., pH 2.0, 4.0, 7.0, 9.0) to achieve the final target concentration (e.g., 50 µg/mL). The final solution should contain a small percentage of acetonitrile to ensure solubility.
-
-
Incubation:
-
Place the prepared samples in a calibrated incubator set to the desired temperature (e.g., 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately quench the degradation by neutralizing the pH if necessary (e.g., adding a small amount of base to an acidic sample).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan, likely low wavelength ~210 nm due to the nitrile group and lack of a strong chromophore).
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Calculate the percentage of the remaining 4,4-Bis(octyloxy)butanenitrile at each time point by comparing the peak area to the peak area at time zero.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for the stability assessment of the acetal.
Storage and Handling Recommendations
Based on its chemical properties, the following storage and handling procedures are recommended for 4,4-Bis(octyloxy)butanenitrile:
-
Storage: The compound should be stored in a cool, dry, and dark place.[1] Long-term storage at -20°C is recommended to ensure maximum stability.[1]
-
Handling: Avoid contact with acidic substances. Use in well-ventilated areas. For experimental use, solutions should be prepared in neutral or aprotic solvents. If an aqueous buffer is required, it is critical to maintain a neutral or slightly basic pH to prevent degradation.
Conclusion
The dialkyl acetal functional group in 4,4-Bis(octyloxy)butanenitrile dictates its stability profile. The compound is exceptionally stable under neutral and basic conditions but is susceptible to rapid, acid-catalyzed hydrolysis. Temperature accelerates this degradation. For its application in sensitive fields such as drug development and materials science, it is imperative to control the pH and temperature during synthesis, formulation, and storage to maintain the molecule's structural integrity and ensure its performance. The provided protocols offer a robust framework for researchers to conduct their own stability assessments.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4,4-bis(octyloxy)butanenitrile, 1627510-69-3 | BroadPharm [broadpharm.com]
- 4. 4,4-Bis(octyloxy)butanenitrile | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
Spectral Characterization of 4,4-Bis(octyloxy)butanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Bis(octyloxy)butanenitrile is a key lipid building block utilized in the synthesis of more complex molecules, particularly ionizable lipids for drug delivery systems like lipid nanoparticles (LNPs).[1][2] Its structure, featuring two long hydrophobic octyloxy chains and a terminal nitrile group, imparts specific chemical properties that are crucial for its function as a synthetic intermediate. The nitrile group, for instance, is amenable to chemical transformations such as hydrolysis or reduction to an amine.[1][2] Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. This guide provides a detailed overview of the expected spectral characteristics of 4,4-Bis(octyloxy)butanenitrile and outlines the standard experimental protocols for these analyses.
Please note: The spectral data presented herein are predicted values based on established principles of NMR and IR spectroscopy for analogous functional groups and structures. They serve as a reference for the analysis of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 4,4-Bis(octyloxy)butanenitrile (C₂₀H₃₉NO₂), ¹H (proton) and ¹³C NMR are used for complete structural elucidation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment. Protons closer to the oxygen and nitrogen atoms are expected to be deshielded and thus appear at a higher chemical shift (further downfield).
Table 1: Predicted ¹H NMR Data for 4,4-Bis(octyloxy)butanenitrile (Predicted for CDCl₃ solvent)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~0.88 | Triplet (t) | 6H | -O-(CH₂)₇-CH₃ |
| b | ~1.27 | Multiplet (m) | 20H | -O-CH₂-CH₂-(CH₂ )₅-CH₃ |
| c | ~1.55 | Multiplet (m) | 4H | -O-CH₂ -CH₂-(CH₂)₅-CH₃ |
| d | ~1.90 | Multiplet (m) | 2H | N≡C-CH₂-CH₂ -CH- |
| e | ~2.45 | Triplet (t) | 2H | N≡C-CH₂ -CH₂-CH- |
| f | ~3.45 | Triplet (t) | 4H | -O-CH₂ -(CH₂)₆-CH₃ |
| g | ~4.50 | Triplet (t) | 1H | N≡C-CH₂-CH₂-CH (OR)₂ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the two octyloxy chains, several carbon signals will be equivalent.
Table 2: Predicted ¹³C NMR Data for 4,4-Bis(octyloxy)butanenitrile (Predicted for CDCl₃ solvent)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | -O-(CH₂)₇-C H₃ |
| ~22.6 | -O-(CH₂)₆-C H₂-CH₃ |
| ~26.0, 29.2, 29.4, 31.8 | -O-CH₂-CH₂-(C H₂)₄-CH₂-CH₃ |
| ~29.7 | -O-C H₂-CH₂-(CH₂)₅-CH₃ |
| ~15.0 | N≡C-C H₂-CH₂-CH- |
| ~30.5 | N≡C-CH₂-C H₂-CH- |
| ~64.0 | -O-C H₂-(CH₂)₆-CH₃ |
| ~103.0 | N≡C-CH₂-CH₂-C H(OR)₂ |
| ~119.0 | N≡C -CH₂-CH₂-CH- |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
The key functional groups in 4,4-Bis(octyloxy)butanenitrile are the nitrile (C≡N), the acetal (C-O), and the alkane chains (C-H).
Table 3: Predicted IR Absorption Bands for 4,4-Bis(octyloxy)butanenitrile
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
| 2950-2850 | C-H stretch | Strong | Alkyl (CH₃, CH₂) |
| 2260-2240 | C≡N stretch | Medium, Sharp | Nitrile |
| 1470-1450 | C-H bend (scissoring) | Medium | Alkyl (CH₂) |
| 1150-1050 | C-O stretch | Strong | Acetal |
The most diagnostic peak in the IR spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹, which is characteristic of the nitrile functional group.[3][4][5] The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and a strong, broad C-O stretching band for the acetal group in the 1150-1050 cm⁻¹ region.[6]
Experimental Protocols
The following sections describe standard methodologies for acquiring NMR and IR spectra for a liquid sample such as 4,4-Bis(octyloxy)butanenitrile.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Bis(octyloxy)butanenitrile in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte peaks.[7]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
IR Spectroscopy (FT-IR) Protocol
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
Background Scan: Before analyzing the sample, run a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat (undiluted) 4,4-Bis(octyloxy)butanenitrile directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Visualizations
Molecular Structure
Caption: Molecular structure of 4,4-Bis(octyloxy)butanenitrile.
Experimental Workflow
Caption: Workflow for the spectral characterization of a liquid sample.
References
- 1. 4,4-bis(octyloxy)butanenitrile, 1627510-69-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Methodological & Application
Application Notes and Protocol for the Hydrolysis of 4,4-Bis(octyloxy)butanenitrile to 4,4-Bis(octyloxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the selective hydrolysis of the nitrile functional group in 4,4-Bis(octyloxy)butanenitrile to yield the corresponding carboxylic acid, 4,4-Bis(octyloxy)butanoic acid. This conversion is a crucial step in the synthesis of various organic molecules, particularly in the development of novel lipids for drug delivery systems and other advanced materials. The presence of two ether linkages and an acetal functionality in the starting material necessitates a carefully controlled hydrolysis method to avoid unwanted side reactions, such as cleavage of the octyloxy groups.
The protocol herein focuses on a basic hydrolysis approach, which leverages the inherent stability of ether and acetal functional groups under basic conditions, ensuring a high yield of the desired carboxylic acid product.[1] This method is contrasted with acidic hydrolysis, which is generally unsuitable for this substrate due to the acid-labile nature of the acetal group.
Principle of the Method
Nitrile hydrolysis to a carboxylic acid can be achieved under either acidic or basic conditions.[2][3][4] In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the nitrile carbon is attacked by a hydroxide ion. Subsequent protonation and tautomerization lead to an amide intermediate.[4] Under sustained basic conditions and elevated temperatures, this amide is further hydrolyzed to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[2][3]
Ethers are generally stable to cleavage by bases, requiring harsh conditions to react.[5] Similarly, acetals are known to be stable in neutral or basic solutions.[1] This differential reactivity allows for the selective hydrolysis of the nitrile in the presence of these other functional groups.
Experimental Protocol
Materials and Equipment:
-
4,4-Bis(octyloxy)butanenitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Ethanol (or other suitable alcohol as a co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4-Bis(octyloxy)butanenitrile in a suitable solvent such as ethanol. A typical concentration would be in the range of 0.1-0.5 M.
-
Addition of Base: To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide. A significant excess of the base is typically used to drive the reaction to completion. A common practice is to use a 10-20% w/v solution of the base.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the disappearance of the starting nitrile. Reaction times can vary but are typically in the range of 4 to 24 hours.[2]
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate salt to form the free carboxylic acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4-Bis(octyloxy)butanoic acid.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the basic hydrolysis of nitriles to carboxylic acids. The optimal conditions for 4,4-Bis(octyloxy)butanenitrile should be determined empirically.
| Parameter | Condition | Notes |
| Base | NaOH or KOH | Typically used in large excess. |
| Solvent | Ethanol/Water mixture | The ratio can be adjusted to ensure solubility of the starting material. |
| Temperature | Reflux | High temperature is generally required to drive the hydrolysis to completion.[2] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC for completion. |
| Workup | Acidification with HCl | To protonate the carboxylate salt. |
Visualizations
Experimental Workflow
Signaling Pathway of Hydrolysis
References
Application Note: Streamlining Lipoconjugate Synthesis with 4,4-Bis(octyloxy)butanenitrile
Introduction
The synthesis of complex lipids and lipoconjugates is a cornerstone of modern drug development and chemical biology. Solid-phase synthesis offers a powerful platform for the efficient and modular construction of these molecules. A significant challenge in this field is the introduction of functionalized lipidic moieties that are compatible with standard solid-phase chemistries. This application note describes the use of 4,4-Bis(octyloxy)butanenitrile as a novel building block for the solid-phase synthesis of lipidated molecules. The acetal functionality of 4,4-Bis(octyloxy)butanenitrile serves as a protected aldehyde, which can be deprotected under mild acidic conditions post-synthesis for further conjugation or modification. The dual octyloxy chains impart significant lipophilicity, potentially improving the solubility of the growing chain in organic solvents commonly used in solid-phase synthesis.
Principle
4,4-Bis(octyloxy)butanenitrile is utilized as a lipidated building block in solid-phase synthesis. The nitrile group can be reduced to a primary amine and subsequently coupled to a solid support or an existing peptide chain. The core of this methodology lies in the acetal group, which protects a reactive aldehyde. This protection is orthogonal to many standard protecting groups used in peptide synthesis, such as Fmoc and Boc. Once the solid-phase synthesis of the desired backbone is complete, the acetal can be cleaved to reveal the aldehyde, which can then be used for various conjugations, for example, by reductive amination or oxime ligation.
Experimental Protocols
1. Immobilization of 4,4-Bis(octyloxy)butanenitrile on a Solid Support
This protocol describes the reduction of the nitrile group to a primary amine, followed by coupling to a resin.
-
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Reduction of Nitrile: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4,4-Bis(octyloxy)butanenitrile in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄. Stir the reaction at room temperature for 4 hours. Quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude amine.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a fritted syringe.
-
Coupling: Dissolve the crude amine in DCM and add DIPEA. Add this solution to the swollen resin and shake at room temperature for 2 hours.
-
Capping: To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and diethyl ether, then dry under vacuum.
-
2. Solid-Phase Synthesis of a Lipidated Peptide
This protocol outlines the synthesis of a model lipidated peptide using the resin-bound 4,4-Bis(octyloxy)butanenitrile derivative.
-
Materials:
-
Resin from Protocol 1
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
-
Procedure:
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to remove the Fmoc group. Wash the resin with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection of Acetal: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and simultaneously deprotect the acetal to reveal the aldehyde.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the lipidated peptide aldehyde by reverse-phase HPLC.
-
Data Presentation
Table 1: Loading efficiency of the amine-derivatized 4,4-Bis(octyloxy)butanenitrile on 2-chlorotrityl chloride resin.
| Resin Type | Initial Functionalization (mmol/g) | Amine Equivalent (eq) | DIPEA (eq) | Loading Efficiency (%) | Final Loading (mmol/g) |
| 2-Chlorotrityl chloride | 1.2 | 1.5 | 3.0 | 85 | 1.02 |
Table 2: Purity of a model lipidated pentapeptide (Gly-Gly-Gly-Gly-Gly-Lipid Aldehyde) synthesized using the described protocol.
| Synthesis Scale (mmol) | Crude Purity (by HPLC at 220 nm) | Purified Yield (%) | Mass (Expected) | Mass (Observed) |
| 0.1 | 78% | 65 | 1054.4 Da | 1054.5 Da |
Visualizations
Application Notes and Protocols for the Acid-Catalyzed Deprotection of 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-catalyzed deprotection of 4,4-Bis(octyloxy)butanenitrile to yield the corresponding aldehyde. This procedure is a crucial step in synthetic pathways where the aldehyde functionality requires temporary protection. The following notes and protocols are based on established principles of acetal chemistry.
Introduction
4,4-Bis(octyloxy)butanenitrile is a lipid building block characterized by a terminal nitrile group and a dialkyl acetal.[1][2][3][4] The acetal group serves as a protecting group for an aldehyde functionality, rendering it stable under basic and nucleophilic conditions.[5] Deprotection, typically achieved through acid-catalyzed hydrolysis, is necessary to regenerate the aldehyde for subsequent synthetic transformations.[5][6][7] This process involves the protonation of an acetal oxygen, followed by the elimination of an alcohol molecule to form an oxonium ion, which is subsequently attacked by water.[8]
Experimental Conditions Summary
The selection of specific reagents and conditions for the deprotection of 4,4-Bis(octyloxy)butanenitrile will depend on the overall sensitivity of the molecule and the desired reaction kinetics. Below is a summary of typical conditions for acid-catalyzed acetal deprotection.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) |
| Solvent | Acetone/Water (9:1) | Tetrahydrofuran (THF)/Water (4:1) | Dichloromethane (DCM) with aqueous acid |
| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-6 hours | 1-4 hours | 4-8 hours |
| Workup | Neutralization with aq. NaHCO₃ | Neutralization with aq. NaHCO₃ | Phase separation and neutralization |
Experimental Workflow
Caption: Figure 1. A generalized workflow for the acid-catalyzed deprotection of 4,4-Bis(octyloxy)butanenitrile.
Detailed Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed deprotection of 4,4-Bis(octyloxy)butanenitrile using p-toluenesulfonic acid in an acetone/water solvent system.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone (ACS grade)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-Bis(octyloxy)butanenitrile (1.0 eq) in a 9:1 mixture of acetone and water (e.g., 10 mL per 1 mmol of substrate).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC, typically 2-6 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral to slightly basic (pH ~7-8).
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure aldehyde product.
-
Signaling Pathway of Deprotection
Caption: Figure 2. The stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acids are corrosive. Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
References
- 1. 4,4-bis(octyloxy)butanenitrile, 1627510-69-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. 0qy.com [0qy.com]
- 5. 4,4-Bis(octyloxy)butanenitrile | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Downstream Purification of Lipids Derived from 4,4-Bis(octyloxy)butanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Bis(octyloxy)butanenitrile is a novel ionizable lipid that holds significant promise for the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA vaccines and gene therapies. The purity of this lipid is paramount to ensure the safety, efficacy, and stability of the final LNP formulation. This document provides detailed application notes and protocols for the downstream purification of lipids derived from 4,4-Bis(octyloxy)butanenitrile, focusing on removing impurities from the synthesis process, such as unreacted starting materials, by-products, and residual solvents.
The purification strategies outlined below are designed to yield a final lipid product with high purity and low levels of contaminants, suitable for preclinical and clinical development. These protocols are based on established methods for the purification of similar ionizable and cationic lipids and may require optimization for this specific molecule.
Principles of Purification
The downstream purification of synthetic lipids like 4,4-Bis(octyloxy)butanenitrile typically involves a multi-step process that leverages the physicochemical properties of the lipid to separate it from impurities. Key techniques include:
-
Chromatography: This is a cornerstone of lipid purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[1][2] Common chromatographic techniques for lipids include normal-phase chromatography, reversed-phase chromatography, and supercritical fluid chromatography (SFC).[1]
-
Filtration: Techniques like tangential flow filtration (TFF) and ultrafiltration are crucial for buffer exchange, desalting, and removing smaller impurities post-synthesis or after chromatographic steps.[3]
-
Extraction: Liquid-liquid extraction can be employed as an initial purification step to remove highly polar or non-polar impurities from the crude lipid mixture.
The choice of purification strategy will depend on the nature of the impurities, the scale of the synthesis, and the desired final purity of the lipid.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for various purification techniques applicable to ionizable lipids. The data presented are representative and may vary depending on the specific conditions and the crude lipid composition.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Normal-Phase Flash Chromatography | >95% | 70-90% | Moderate | Good for removing polar impurities. | Requires organic solvents. |
| Reversed-Phase HPLC | >99% | 60-80% | Low to Moderate | High resolution and purity. | Can be costly and time-consuming for large scale. |
| Supercritical Fluid Chromatography (SFC) | >98% | 80-95% | High | "Greener" alternative with reduced organic solvent use.[1] | Requires specialized equipment. |
| Tangential Flow Filtration (TFF) | N/A (for buffer exchange) | >95% | High | Efficient for buffer exchange and removal of small molecules.[3] | Not a primary method for purity enhancement. |
| Centrifugal Partition Chromatography (CPC) | >98% | 85-95% | High | High purity and yield, avoids solid stationary phases.[4] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Initial Purification
This protocol describes a general method for the initial purification of 4,4-Bis(octyloxy)butanenitrile using automated flash chromatography.
Materials:
-
Crude 4,4-Bis(octyloxy)butanenitrile
-
Silica gel flash column
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Automated flash chromatography system with an evaporative light scattering detector (ELSD) or a UV detector.[2][5]
Procedure:
-
Sample Preparation: Dissolve the crude lipid in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 100% hexane).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0-50% ethyl acetate in hexane). The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions based on the detector signal (ELSD or UV). The target lipid is expected to elute as the polarity of the mobile phase increases.
-
Purity Analysis: Analyze the collected fractions for purity using an appropriate analytical method, such as HPLC-CAD/ELSD or LC-MS.
-
Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) for High-Purity Polishing
This protocol is suitable as a final polishing step to achieve very high purity.
Materials:
-
Partially purified 4,4-Bis(octyloxy)butanenitrile
-
C18 reversed-phase HPLC column
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Preparative HPLC system with a suitable detector (e.g., PDA, ELSD).[5]
Procedure:
-
Sample Preparation: Dissolve the partially purified lipid in the initial mobile phase.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 80% acetonitrile in water).
-
Injection: Inject the dissolved sample onto the column.
-
Elution: Elute the lipid using a gradient of increasing organic solvent concentration (e.g., a gradient of 80-100% acetonitrile in water).
-
Fraction Collection: Collect the peak corresponding to the pure lipid.
-
Purity Confirmation: Confirm the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fraction, for example, by lyophilization if the mobile phase is compatible.
Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange and Final Formulation
TFF is an effective method for buffer exchange and concentrating the purified lipid prior to LNP formulation.[3]
Materials:
-
Purified 4,4-Bis(octyloxy)butanenitrile in an organic solvent
-
Ethanol (or other suitable solvent for LNP formulation)
-
TFF system with a suitable membrane (e.g., regenerated cellulose) with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
System Setup: Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Membrane Conditioning: Condition the membrane with the final formulation buffer (e.g., ethanol).
-
Diafiltration: If the lipid is in a different solvent, perform a diafiltration step by adding the final desired solvent (e.g., ethanol) to the lipid solution while removing the initial solvent through the membrane.
-
Concentration: Once the buffer exchange is complete, concentrate the lipid solution to the desired final concentration by continuing to remove the solvent.
-
Recovery: Recover the concentrated lipid solution from the TFF system.
Visualizations
Caption: Downstream purification workflow for 4,4-Bis(octyloxy)butanenitrile.
Caption: Cellular delivery pathway of mRNA using ionizable lipid nanoparticles.
References
Application Notes and Protocols: A Proposed Synthetic Route to Functionalized Cationic Lipids from 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthetic Pathway Overview
The proposed synthesis converts the linear precursor, 4,4-bis(octyloxy)butanenitrile, into a multi-tailed cationic lipid through a three-step process. This pathway is designed to be efficient and scalable, utilizing common laboratory reagents and techniques. The key transformations involve the reduction of the nitrile group, deprotection of the acetal, and a subsequent reductive amination to build the final lipid structure.
Figure 1: Proposed synthetic workflow for the conversion of 4,4-bis(octyloxy)butanenitrile to a target cationic lipid.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 - 4,4-Bis(octyloxy)butan-1-amine (Nitrile Reduction)
This step focuses on the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4,4-bis(octyloxy)butanenitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 .
Step 2: Synthesis of Intermediate 2 - 4-Oxobutanal (Acetal Deprotection)
This protocol describes the deprotection of the acetal in Intermediate 1 to reveal the aldehyde, which is a key reactive site for the subsequent step.
Materials:
-
Intermediate 1 (4,4-Bis(octyloxy)butan-1-amine)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine solution
Protocol:
-
Dissolve Intermediate 1 (1.0 eq.) in a mixture of acetone and water (4:1 v/v).
-
Add 1 M HCl (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Intermediate 2 .
Step 3: Synthesis of the Target Cationic Lipid (Reductive Amination)
In this final step, Intermediate 2 is reacted with a secondary amine (e.g., dioctylamine) to form the final cationic lipid. This is achieved through reductive amination.
Materials:
-
Intermediate 2 (4-Oxobutanal)
-
Dioctylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
Protocol:
-
Dissolve Intermediate 2 (1.0 eq.) and dioctylamine (1.1 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the Target Cationic Lipid .
Data Presentation: Expected Product Characteristics
The following table outlines the expected characteristics of the starting material and the synthesized products. Experimental values should be recorded and compared against these targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity Target (%) |
| 4,4-Bis(octyloxy)butanenitrile | C₂₀H₃₉NO₂ | 341.59 | - | >95 |
| Intermediate 1: 4,4-Bis(octyloxy)butan-1-amine | C₂₀H₄₃NO₂ | 345.62 | 85-95 | >95 |
| Intermediate 2: 4-Oxobutanal | C₄H₆O₂ | 86.09 | 80-90 | >95 |
| Target Cationic Lipid | C₃₆H₇₅NO₂ | 566.08 | 70-85 | >98 |
Visualization of Key Transformations
The following diagram illustrates the transformation of the key functional groups throughout the synthetic pathway.
Figure 2: Functional group transformations in the proposed synthesis.
Characterization and Quality Control
It is essential to characterize all intermediates and the final product to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic peaks for each functional group transformation.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final lipid product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance and appearance of key functional groups (e.g., nitrile, amine, aldehyde).
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Lithium aluminum hydride (LAH) is highly reactive with water and should be handled with extreme care under anhydrous conditions.
-
Follow standard laboratory procedures for handling and disposing of all chemical reagents.
Conclusion
This document provides a detailed, albeit theoretical, framework for the synthesis of a novel functionalized cationic lipid from 4,4-bis(octyloxy)butanenitrile. The proposed multi-step synthesis relies on well-established chemical reactions and provides clear protocols for execution. Successful synthesis and characterization of this target lipid could offer a new tool for the development of advanced drug delivery systems. Researchers are encouraged to adapt and optimize these protocols to achieve the desired outcomes.
Application Notes and Protocols for Monitoring Reactions of 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 4,4-Bis(octyloxy)butanenitrile. The methods described herein are designed to provide accurate and reproducible data for reaction kinetics, purity assessment, and yield determination.
Introduction
4,4-Bis(octyloxy)butanenitrile is a lipophilic molecule containing a central quaternary carbon atom bonded to two octyloxy chains and a butyronitrile moiety. Monitoring its reactions, such as hydrolysis of the nitrile group or cleavage of the ether linkages, requires analytical methods that can effectively separate and quantify this hydrophobic compound from its potential reactants and products. This application note details four common analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
A summary of the analytical methods and their primary applications for monitoring reactions of 4,4-Bis(octyloxy)butanenitrile is presented below.
| Method | Principle | Primary Application | Key Advantages |
| HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Quantitative analysis of reaction progress, purity assessment of the final product. | High resolution, suitable for non-volatile compounds, quantitative accuracy. |
| GC-FID | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Monitoring reactions involving volatile byproducts or starting materials. | High sensitivity for hydrocarbons, simple and robust. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components. | Structural confirmation, reaction kinetics, and quantification of starting material, intermediates, and products. | Non-destructive, provides detailed structural information, highly quantitative with an internal standard. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Qualitative and semi-quantitative monitoring of the disappearance of the nitrile functional group. | Fast, real-time monitoring capabilities, provides functional group information. |
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying 4,4-Bis(octyloxy)butanenitrile due to its hydrophobic nature.
Experimental Protocol: RP-HPLC
Objective: To monitor the consumption of 4,4-Bis(octyloxy)butanenitrile and the formation of products over time.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the detector. A dilution factor of 100-1000 is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as nitriles have a weak UV chromophore)
-
Gradient Elution:
-
0-2 min: 80% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
-
-
Data Analysis:
-
Integrate the peak area of 4,4-Bis(octyloxy)butanenitrile and any product peaks.
-
Create a calibration curve using standards of known concentration to quantify the components.
-
Plot the concentration of the reactant and product(s) as a function of time.
-
Data Presentation: HPLC
Table 1: Hypothetical HPLC Data for a Reaction of 4,4-Bis(octyloxy)butanenitrile
| Analyte | Retention Time (min) | Peak Area (arbitrary units) at t=0h | Peak Area (arbitrary units) at t=2h |
| 4,4-Bis(octyloxy)butanenitrile | 12.5 | 1,500,000 | 750,000 |
| Product 1 | 8.2 | 0 | 600,000 |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of 4,4-Bis(octyloxy)butanenitrile reactions.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is suitable for monitoring reactions where 4,4-Bis(octyloxy)butanenitrile or its reaction products are sufficiently volatile and thermally stable.
Experimental Protocol: GC-FID
Objective: To quantify the concentration of 4,4-Bis(octyloxy)butanenitrile in a reaction mixture.
Instrumentation:
-
Gas chromatograph with an FID detector
-
Capillary column suitable for non-polar compounds (e.g., DB-5 or equivalent)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Internal standard (e.g., a high molecular weight alkane like eicosane)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a known volume of a volatile solvent (e.g., 1 mL of dichloromethane) containing a known concentration of an internal standard.
-
Transfer the solution to a GC vial.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor of 4,4-Bis(octyloxy)butanenitrile relative to the internal standard using a calibration standard.
-
Determine the concentration of the analyte in the reaction mixture at each time point.
-
Data Presentation: GC-FID
Table 2: Hypothetical GC-FID Data for a Reaction of 4,4-Bis(octyloxy)butanenitrile
| Analyte | Retention Time (min) | Peak Area (vs. Internal Standard) at t=0h | Concentration (mM) at t=0h | Peak Area (vs. Internal Standard) at t=4h | Concentration (mM) at t=4h |
| 4,4-Bis(octyloxy)butanenitrile | 15.8 | 1.25 | 100 | 0.50 | 40 |
| Internal Standard (Eicosane) | 13.2 | 1.00 | - | 1.00 | - |
Visualization: GC-FID Workflow
Application Notes and Protocols for 4,4-Bis(octyloxy)butanenitrile Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The following document outlines potential applications and detailed experimental protocols for the utilization of derivatives of 4,4-bis(octyloxy)butanenitrile in the field of click chemistry. While direct applications of this specific molecule are not yet widely documented, its unique structural features—a protected aldehyde in the form of a dialkyl acetal and a terminal nitrile group—present a versatile platform for the synthesis of novel biomaterials, drug delivery systems, and bioconjugates. These proposed applications are based on established principles of bioorthogonal and click chemistry.
Introduction to 4,4-Bis(octyloxy)butanenitrile as a Click Chemistry Precursor
4,4-Bis(octyloxy)butanenitrile is a lipid building block characterized by two key functional groups: a nitrile and a dialkyl acetal.[1] The long octyloxy chains impart significant hydrophobicity, making it an ideal component for the formation of lipid nanoparticles (LNPs) and other self-assembling lipid-based structures.[1] The true potential of this molecule in bioconjugation lies in the chemical reactivity of its functional groups.
The acetal serves as a protected aldehyde, stable under basic conditions but readily hydrolyzed in acidic environments, such as those found in endosomes and lysosomes.[1] This pH-sensitive feature is highly desirable for triggered release mechanisms in drug delivery.[1] The nitrile group, while not a conventional click chemistry handle, can be chemically transformed into functionalities that readily participate in bioorthogonal reactions. This document will explore the conversion of the nitrile to an isonitrile for participation in isonitrile-based click chemistry.
Click chemistry encompasses a set of reactions that are rapid, high-yielding, and selective, occurring under mild, often biocompatible, conditions.[2][3][4] Key examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions, also known as tetrazine ligations.[4][][6] More recently, isonitrile-based click reactions with tetrazines have emerged as a promising bioorthogonal tool.[7][8]
These application notes will focus on the derivatization of 4,4-bis(octyloxy)butanenitrile to create novel reagents for two primary applications:
-
Surface functionalization of lipid nanoparticles (LNPs) for targeted drug delivery.
-
Synthesis of a bifunctional linker for bioconjugation, enabling the connection of different molecular fragments.[]
Application Note 1: Surface Functionalization of Lipid Nanoparticles (LNPs) with Targeting Ligands
This application note describes a method for the synthesis of a 4,4-bis(octyloxy)butanenitrile-derived lipid with a click-reactive handle and its incorporation into LNPs for subsequent surface functionalization with a targeting ligand. The nitrile group will be converted to an isonitrile, which can then react with a tetrazine-modified targeting peptide via an isonitrile-tetrazine click reaction.
Experimental Workflow
Caption: Workflow for the synthesis of an isonitrile-lipid and its use in LNP functionalization.
Protocols
Protocol 1.1: Synthesis of 4,4-Bis(octyloxy)butaneisonitrile
This protocol details the conversion of the nitrile group of 4,4-bis(octyloxy)butanenitrile to an isonitrile via a dehydration reaction.
-
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
Dissolve 4,4-Bis(octyloxy)butanenitrile (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add triethylamine (2 equivalents) to the solution and stir.
-
In a separate flask, dissolve triphenylphosphine (1.5 equivalents) in anhydrous DCM and add carbon tetrachloride (1.5 equivalents). Stir for 10 minutes.
-
Slowly add the PPh₃/CCl₄ solution to the nitrile solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4,4-bis(octyloxy)butaneisonitrile.
-
Protocol 1.2: Formulation and Functionalization of LNPs
This protocol describes the incorporation of the isonitrile-lipid into LNPs and subsequent surface conjugation with a tetrazine-modified peptide.
-
Materials:
-
4,4-Bis(octyloxy)butaneisonitrile (from Protocol 1.1)
-
Standard lipid mixture for LNPs (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid)
-
Cargo (e.g., siRNA, mRNA) in an appropriate buffer
-
Tetrazine-modified targeting peptide (e.g., Tz-RGD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare the lipid mixture in ethanol, substituting a portion of the PEG-lipid with 4,4-bis(octyloxy)butaneisonitrile (e.g., 1-5 mol%).
-
Prepare the aqueous phase containing the nucleic acid cargo.
-
Mix the lipid-ethanol phase with the aqueous phase rapidly using a microfluidic mixing device to form LNPs.
-
Dialyze the LNP formulation against PBS to remove ethanol and unencapsulated cargo.
-
To the LNP suspension, add the tetrazine-modified targeting peptide (1.5 equivalents relative to the isonitrile-lipid).
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow the isonitrile-tetrazine click reaction to proceed.
-
The functionalized LNPs can be purified from excess peptide by size exclusion chromatography if necessary.
-
Characterize the final product for size, polydispersity, zeta potential, and conjugation efficiency.
-
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data for the characterization of unfunctionalized and functionalized LNPs.
| Parameter | Unfunctionalized LNP | Functionalized LNP (Tz-RGD) |
| Size (Z-average, nm) | 95.2 ± 2.1 | 102.5 ± 2.8 |
| Polydispersity Index (PDI) | 0.11 ± 0.02 | 0.13 ± 0.03 |
| Zeta Potential (mV) | -5.4 ± 1.2 | -3.1 ± 1.5 |
| Conjugation Efficiency (%) | N/A | 85 ± 5 |
Application Note 2: Synthesis of a pH-Sensitive Bifunctional Linker
This application note details the synthesis of a bifunctional linker derived from 4,4-bis(octyloxy)butanenitrile. This linker possesses a click-reactive group on one end and a latent aldehyde on the other, which can be revealed under acidic conditions for subsequent conjugation. This is particularly useful for creating antibody-drug conjugates (ADCs) with a triggered release mechanism.
Logical Relationship of the Bifunctional Linker
Caption: Logical diagram of the dual-reactivity of the bifunctional linker.
Protocols
Protocol 2.1: Synthesis of the Bifunctional Linker
The synthesis of the linker is identical to Protocol 1.1 , yielding 4,4-bis(octyloxy)butaneisonitrile. This molecule itself serves as the bifunctional linker, with the isonitrile available for immediate click chemistry and the acetal as the protected functional group.
Protocol 2.2: Two-Step Conjugation Strategy
This protocol outlines a two-step process: first, attaching the linker to a biomolecule via the isonitrile, and second, conjugating a payload to the deprotected aldehyde.
-
Materials:
-
4,4-Bis(octyloxy)butaneisonitrile (Linker)
-
Tetrazine-modified antibody (Antibody-Tz)
-
Payload with a hydroxylamine or hydrazine moiety (Payload-ONH₂/NHNH₂)
-
PBS, pH 7.4
-
Acetate buffer, pH 5.0
-
-
Procedure:
-
Step 1: Antibody Conjugation
-
Dissolve Antibody-Tz in PBS, pH 7.4.
-
Add the linker (2-5 equivalents per antibody) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Incubate at room temperature for 1-2 hours.
-
Purify the Antibody-Linker conjugate using protein A chromatography or size exclusion chromatography to remove excess linker.
-
-
Step 2: Payload Conjugation (pH-Triggered)
-
Exchange the buffer of the Antibody-Linker conjugate to an acetate buffer at pH 5.0 to initiate the hydrolysis of the acetal group.
-
Incubate at 37°C for 4-6 hours to ensure complete deprotection to the aldehyde.
-
Add the Payload-ONH₂/NHNH₂ (5-10 equivalents) to the solution.
-
Allow the oxime or hydrazone ligation to proceed for 2-4 hours at room temperature.
-
Purify the final Antibody-Linker-Payload conjugate to remove the excess payload.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
-
Illustrative Quantitative Data
The following table shows hypothetical characterization data for the synthesized Antibody-Drug Conjugate (ADC).
| Parameter | Value |
| Antibody-Linker Conjugate Purity (%) | > 98% (by SEC-HPLC) |
| Average Linkers per Antibody | 3.8 |
| Final ADC Purity (%) | > 95% (by SEC-HPLC) |
| Drug-to-Antibody Ratio (DAR) | 3.5 |
| Antigen Binding Affinity (K D ) | Comparable to unmodified antibody |
Disclaimer: The application notes and protocols described herein are proposed based on established chemical principles and are intended for research and development purposes. Optimization of reaction conditions may be necessary for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 4,4-Bis(octyloxy)butanenitrile | Benchchem [benchchem.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring isonitrile-based click chemistry for ligation with biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploring isonitrile-based click chemistry for ligation with biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Bis(octyloxy)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4,4-Bis(octyloxy)butanenitrile, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
Question 1: I am experiencing a very low yield in my 4,4-Bis(octyloxy)butanenitrile synthesis. What are the most common causes?
Low yields in this synthesis, which is a variation of the Williamson ether synthesis, are typically attributed to several factors. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide and is sensitive to reaction conditions.[1][2][3][4][5][6] The most prevalent issues include:
-
Incomplete Deprotonation of the Diol: The reaction requires the formation of a dialkoxide from the starting diol (e.g., 4,4-dihydroxybutanenitrile). If the base used is not strong enough or if it has degraded due to improper storage, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.[2][7]
-
Competing Elimination Reaction (E2 Pathway): The alkoxide is a strong base and can promote the elimination of HBr from the 1-bromooctane to form octene, a common byproduct.[2][3][8] This side reaction is more pronounced at higher temperatures.[2]
-
Presence of Water: Anhydrous conditions are crucial. Any moisture in the reaction will quench the strong base (e.g., sodium hydride) and the alkoxide nucleophile, thus inhibiting the reaction.[1][2]
-
Steric Hindrance: While 1-bromooctane is a primary alkyl halide and ideal for SN2 reactions, steric hindrance around the nucleophile could slow down the reaction.[3][9]
-
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can favor the elimination side reaction.[1][4]
Question 2: I have identified octene as a major byproduct in my reaction mixture. How can I minimize its formation?
The formation of octene is a clear indicator of a competing E2 elimination reaction.[2][3] To favor the desired SN2 substitution for the synthesis of 4,4-Bis(octyloxy)butanenitrile, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[2] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress.
-
Choice of Base: While a strong base is necessary, using a less sterically hindered base might be beneficial. However, the primary concern is complete deprotonation of the diol.
-
Slow Addition of Alkyl Halide: Adding the 1-bromooctane dropwise to the solution of the formed dialkoxide can help maintain a low concentration of the alkyl halide, which can disfavor the elimination reaction.
Question 3: My reaction does not seem to be proceeding, and I am recovering most of my starting materials. What should I check?
If the reaction is not initiating, several factors could be at play:
-
Inactive Base: Sodium hydride (NaH) is a common base for this reaction and is highly reactive with moisture. Ensure that the NaH is fresh and has been handled under strictly anhydrous conditions.[2][7]
-
Poor Solvent Quality: The solvent, such as THF or DMF, must be anhydrous. The use of freshly distilled or commercially available anhydrous solvents is recommended.[10]
-
Low Reaction Temperature: While high temperatures can be detrimental, an overly low temperature might not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[2]
-
Leaving Group: While bromide is a good leaving group, you could consider using 1-iodooctane, as iodide is a better leaving group and may enhance the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 4,4-Bis(octyloxy)butanenitrile?
A plausible and common approach is the Williamson ether synthesis, reacting a suitable diol precursor with two equivalents of an octyl halide in the presence of a strong base. The reaction proceeds via a dialkoxide intermediate.
Q2: Which base is most suitable for this synthesis?
Sodium hydride (NaH) is a strong and effective base for deprotonating alcohols and diols to form alkoxides.[2][7] It has the advantage that the byproduct of deprotonation is hydrogen gas, which is non-nucleophilic and escapes the reaction mixture.[7]
Q3: What are the best solvents for this reaction?
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred for Williamson ether synthesis as they can accelerate SN2 reactions.[1][10] It is critical to use anhydrous grades of these solvents.[10]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can track the consumption of the starting materials (diol and 1-bromooctane) and the appearance of the product spot.
Q5: What is a suitable work-up and purification procedure for 4,4-Bis(octyloxy)butanenitrile?
After the reaction is complete, the excess sodium hydride is carefully quenched with a proton source like water or ethanol. The product is then typically extracted into an organic solvent. Due to the long octyl chains, the product will be non-polar. Purification can be achieved by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[11]
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 4,4-Bis(octyloxy)butanenitrile (Representative Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct (Octene) (%) |
| 1 | NaH (2.2) | THF | 25 -> 65 | 12 | 65 | 15 |
| 2 | NaH (2.2) | DMF | 25 -> 65 | 12 | 75 | 10 |
| 3 | K₂CO₃ (3.0) | DMF | 80 | 24 | <10 | - |
| 4 | NaH (2.2) | THF | 80 | 12 | 50 | 35 |
| 5 | NaH (1.8) | DMF | 25 -> 65 | 12 | 55 | 8 |
Note: This data is illustrative and serves to demonstrate general trends in the Williamson ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Bis(octyloxy)butanenitrile
Materials:
-
4,4-dihydroxybutanenitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromooctane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Deprotonation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 4,4-dihydroxybutanenitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Ether Synthesis: Cool the reaction mixture back to 0 °C and add 1-bromooctane (2.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and partition between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Reaction scheme for the synthesis of 4,4-Bis(octyloxy)butanenitrile.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purification of long-chain fatty acid ester of epigallocatechin-3-O-gallate by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions during nitrile reduction of 4,4-Bis(octyloxy)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4,4-Bis(octyloxy)butanenitrile to the corresponding primary amine, 4,4-Bis(octyloxy)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of nitriles like 4,4-Bis(octyloxy)butanenitrile?
A1: The most prevalent side reaction during nitrile reduction is the formation of secondary and tertiary amines.[1][2][3] This occurs when the intermediate imine reacts with the newly formed primary amine product.[1][4] Depending on the reducing agent and reaction conditions, other side reactions could include incomplete reduction, or in the case of catalytic hydrogenation, reactions involving other functional groups if present.
Q2: How can I prevent the formation of secondary and tertiary amines?
A2: Several strategies can be employed to minimize the formation of secondary and tertiary amine byproducts:
-
Choice of Reducing Agent: Utilizing specific reducing agents can significantly improve selectivity for the primary amine. Agents like Lithium Aluminium Hydride (LiAlH₄) and various borane reagents are effective.[1][5][6]
-
Catalytic Hydrogenation Conditions: When using catalytic hydrogenation (e.g., with Raney Nickel, Pd/C, or Platinum dioxide), the addition of ammonia or an acid can help suppress the formation of secondary amines.[2][5][7] The choice of catalyst is a critical factor in achieving high selectivity.[1]
-
Reaction Conditions: Control of reaction parameters such as temperature, pressure, and solvent choice is crucial for selective primary amine synthesis.[1]
Q3: Are the octyloxy ether groups in my substrate stable under common nitrile reduction conditions?
A3: Ether linkages are generally stable under most nitrile reduction conditions, including catalytic hydrogenation and reduction with hydrides like LiAlH₄ and boranes. However, strongly acidic conditions, which are sometimes used as additives or during work-up, could potentially lead to ether cleavage, especially at elevated temperatures. It is advisable to use milder work-up procedures where possible.
Q4: Which reducing agent is best suited for my substrate, 4,4-Bis(octyloxy)butanenitrile?
A4: The optimal reducing agent depends on available equipment, scale, and desired selectivity.
-
Lithium Aluminium Hydride (LiAlH₄): A powerful and effective reagent for nitrile reduction to primary amines.[1][6][8] It typically provides high yields but requires careful handling due to its reactivity with protic solvents.
-
Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂): These are also effective for reducing nitriles to primary amines and can offer good functional group tolerance.[2][9]
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni): This is often the most economical method, especially for large-scale synthesis.[1] The addition of ammonia is frequently used to enhance selectivity for the primary amine.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of primary amine | 1. Incomplete reaction. 2. Formation of side products (secondary/tertiary amines). 3. Degradation of starting material or product. | 1. Increase reaction time or temperature (monitor carefully). 2. Optimize reaction conditions to favor primary amine formation (see protocols below). Use additives like ammonia for catalytic hydrogenation. 3. Ensure inert atmosphere if using air-sensitive reagents. Use a milder work-up procedure. |
| Presence of secondary/tertiary amine impurities | The intermediate imine is reacting with the primary amine product. | - For catalytic hydrogenation, add ammonia or a base to the reaction mixture. - Consider switching to a hydride-based reducing agent like LiAlH₄ or a borane complex. - Lowering the reaction temperature may also reduce the rate of the side reaction. |
| Starting material remains unreacted | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Poor solubility of the starting material. | 1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Choose a solvent in which the nitrile is more soluble, such as THF or dioxane for hydride reductions.[10] |
| Formation of an aldehyde byproduct | Incomplete reduction, stopping at the imine stage, which is then hydrolyzed to an aldehyde during work-up. This is more common with milder reducing agents like DIBAL-H.[8][11][12] | - Ensure a sufficient excess of a strong reducing agent like LiAlH₄ is used. - If using DIBAL-H, be aware that it can selectively reduce nitriles to aldehydes.[8] |
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminium Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of nitriles to primary amines.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,4-Bis(octyloxy)butanenitrile (1 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), followed by 10% NaOH solution (1.5 volumes relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄).[13]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate or diethyl ether.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This protocol describes a general method for the catalytic hydrogenation of nitriles.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Raney Nickel (slurry in water)
-
Ethanol (or Methanol)
-
Ammonia solution (e.g., 5% in Methanol) or Ammonium Hydroxide
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation reactor, add 4,4-Bis(octyloxy)butanenitrile (1 equivalent) and ethanol (or methanol) containing ammonia.[5]
-
Carefully add Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography as needed.
Quantitative Data Summary
The following table summarizes typical yields for nitrile reductions to primary amines using different methods, based on literature for various substrates. Yields for 4,4-Bis(octyloxy)butanenitrile may vary and require optimization.
| Method | Reducing Agent/Catalyst | Additive | Typical Yield (%) | Reference Substrate(s) |
| Hydride Reduction | LiAlH₄ | - | 92% | A nitrile with an α-NHBoc group[5] |
| Hydride Reduction | Diisopropylaminoborane/LiBH₄ (cat.) | - | 80-99% | Various benzonitriles and aliphatic nitriles[14] |
| Catalytic Hydrogenation | Raney Ni | KBH₄ in Ethanol | up to 93% | Aromatic and aliphatic nitriles[4] |
| Catalytic Hydrogenation | 10% Pd/C | NaH₂PO₄ in H₂O/DCM | 85-90% (isolated) | Benzonitrile[15] |
| Catalytic Hydrogenation | Raney Ni | 5% Ammonia in MeOH | "worked well" | A nitrile with an α-NHBoc group[5] |
Visualizations
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. echemi.com [echemi.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pp.bme.hu [pp.bme.hu]
optimizing temperature and pH for hydrolysis of 4,4-Bis(octyloxy)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 4,4-Bis(octyloxy)butanenitrile to 4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the complete hydrolysis of 4,4-Bis(octyloxy)butanenitrile?
The complete hydrolysis of 4,4-Bis(octyloxy)butanenitrile will yield 4-oxobutanoic acid, two equivalents of 1-octanol, and an ammonium salt (under acidic conditions) or ammonia (under basic conditions).
Q2: What are the general conditions for hydrolyzing a nitrile to a carboxylic acid?
Nitrile hydrolysis is typically achieved under either acidic or basic conditions with heating.[1][2][3] Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1] The reaction often requires elevated temperatures, such as reflux, to proceed at a reasonable rate.[1][2]
Q3: Are the ether linkages in 4,4-Bis(octyloxy)butanenitrile stable during nitrile hydrolysis?
Ethers are generally stable functional groups. However, they can be cleaved under strong acidic conditions, particularly at elevated temperatures.[4][5] Therefore, during the acidic hydrolysis of the nitrile, there is a significant possibility of concurrent cleavage of the octyloxy ether groups. Basic conditions are less likely to cleave the ether linkages, as alkoxides are poor leaving groups.[6]
Q4: Can I selectively hydrolyze the nitrile group without cleaving the ether linkages?
Achieving selective hydrolysis of the nitrile without affecting the ether groups can be challenging under strong acidic conditions. Milder acidic conditions or enzymatic hydrolysis might offer a pathway to the intermediate 4,4-Bis(octyloxy)butanoic acid. Basic hydrolysis is more likely to selectively hydrolyze the nitrile, leaving the ether groups intact, as ethers are generally stable to bases.[6]
Q5: How does temperature affect the hydrolysis reaction?
Higher temperatures generally increase the rate of both nitrile and ether hydrolysis.[3][7] For nitrile hydrolysis, harsher conditions, including higher temperatures, tend to favor the complete conversion to the carboxylic acid over the intermediate amide.[3] For ether cleavage, higher temperatures are often necessary, especially under acidic conditions.[5]
Q6: How does pH influence the hydrolysis of 4,4-Bis(octyloxy)butanenitrile?
Both acidic and basic pH conditions can promote the hydrolysis of the nitrile group.[3][8] However, the ether linkages are more susceptible to cleavage under acidic conditions.[4][9] Therefore, the choice of pH is a critical parameter for controlling the selectivity of the hydrolysis reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Nitrile Hydrolysis | 1. Reaction time is too short.2. Reaction temperature is too low.3. Insufficient concentration of acid or base catalyst.4. Poor solubility of the starting material. | 1. Increase the reaction time and monitor progress by TLC or LC-MS.2. Increase the reaction temperature to reflux.[1][2]3. Use a higher concentration of the acid or base catalyst.4. Add a co-solvent (e.g., ethanol, THF) to improve solubility.[1][10] |
| Unwanted Ether Cleavage | 1. Strongly acidic conditions.2. High reaction temperature. | 1. Switch to basic hydrolysis conditions (e.g., NaOH or KOH in aqueous alcohol).2. If acidic conditions are necessary, try using a milder acid or lower the reaction temperature and extend the reaction time. |
| Formation of Amide Intermediate | 1. Mild reaction conditions (lower temperature, shorter time).2. Insufficient water present. | 1. Increase the reaction temperature and/or prolong the reaction time to favor complete hydrolysis to the carboxylic acid.[3]2. Ensure a sufficient excess of water is present in the reaction mixture. |
| Low Yield of Carboxylic Acid | 1. Incomplete reaction.2. Side reactions or product degradation.3. Difficulties in product isolation. | 1. See "Incomplete Nitrile Hydrolysis" above.2. Optimize reaction conditions (temperature, time, catalyst concentration) to minimize side product formation. Consider performing the reaction under an inert atmosphere if oxidation is a concern.3. Adjust the pH during workup to ensure the carboxylic acid is fully protonated for extraction into an organic solvent. |
| Formation of Unidentified Byproducts | 1. Side reactions under the chosen conditions.2. Impurities in the starting material. | 1. Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand the side reactions. This can help in optimizing the reaction conditions.2. Purify the starting 4,4-Bis(octyloxy)butanenitrile before hydrolysis. |
Data Presentation
Table 1: General Conditions for Nitrile and Ether Hydrolysis
| Functional Group | Condition | Reagents | Temperature | Expected Product(s) | Selectivity Considerations |
| Nitrile | Acidic | Dilute HCl or H₂SO₄[2] | Reflux[1][2] | Carboxylic Acid, Ammonium Salt[2] | Potential for concurrent ether cleavage. |
| Nitrile | Basic | Aqueous NaOH or KOH[1] | Reflux[1][2] | Carboxylate Salt, Ammonia[2] | Ethers are generally stable under these conditions. |
| Ether | Acidic | Strong Acid (e.g., HI, HBr, H₂SO₄)[4][5] | Elevated | Alcohol, Alkyl Halide (with HX) or another alcohol (with H₂O) | Nitrile group will also be hydrolyzed. |
| Ether | Basic | - | - | No Reaction (generally)[6] | - |
Experimental Protocols
Protocol 1: Complete Hydrolysis under Acidic Conditions
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-Bis(octyloxy)butanenitrile in a suitable solvent mixture (e.g., a 1:1 mixture of dioxane and 6 M aqueous HCl).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the ammonium salt of the product. Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Acidify the aqueous layer with concentrated HCl to a pH of ~1-2 to precipitate the 4-oxobutanoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The octanol will likely be in the organic extracts from the initial workup.
Protocol 2: Selective Nitrile Hydrolysis under Basic Conditions
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4,4-Bis(octyloxy)butanenitrile in an aqueous alcoholic solution of sodium hydroxide (e.g., 20% NaOH in a 1:1 mixture of ethanol and water).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 6-12 hours.
-
Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material or octanol.
-
Isolation: Carefully acidify the aqueous phase with cold, concentrated HCl to a pH of ~1-2. The product, 4,4-Bis(octyloxy)butanoic acid, should precipitate and can be collected by filtration, washed with cold water, and dried.
Mandatory Visualizations
Caption: Reaction pathways for the hydrolysis of 4,4-Bis(octyloxy)butanenitrile.
Caption: Troubleshooting workflow for hydrolysis experiments.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
challenges in purifying long-chain aliphatic nitriles like 4,4-Bis(octyloxy)butanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging long-chain aliphatic nitriles, such as 4,4-Bis(octyloxy)butanenitrile.
Frequently Asked Questions (FAQs)
Q1: My 4,4-Bis(octyloxy)butanenitrile appears as a viscous oil and is difficult to handle. Is this normal?
A1: Yes, this is expected. Long-chain aliphatic molecules, especially those with flexible ether linkages like 4,4-Bis(octyloxy)butanenitrile, often have low melting points and exist as oils or waxy solids at room temperature.[1][2][3] The two octyloxy chains contribute to a high molecular weight and significant van der Waals forces, leading to a high boiling point and viscosity.[4][5][6][7][8]
Q2: What are the most common impurities I should expect when synthesizing 4,4-Bis(octyloxy)butanenitrile?
A2: The impurities will largely depend on the synthetic route. A common method for synthesizing similar compounds involves the reaction of an aldehyde or ketone with a cyanide source. Potential impurities could include:
-
Unreacted starting materials: Such as the corresponding aldehyde/ketone and octanol.
-
Byproducts of side reactions: This could include aldol condensation products of the starting aldehyde, or products from the hydrolysis of the nitrile group to an amide or carboxylic acid.[9][10][11][12]
-
Reagents and catalysts: Traces of acidic or basic catalysts used in the synthesis.
Q3: I am concerned about the thermal stability of my long-chain nitrile during purification. Can it decompose?
A3: Thermal stability is a valid concern for long-chain nitriles, especially at the high temperatures required for distillation.[13][14] While the ether linkages in 4,4-Bis(octyloxy)butanenitrile are generally stable, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can lead to decomposition. It is highly recommended to use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
Q4: Can I use gas chromatography (GC) to analyze the purity of my 4,4-Bis(octyloxy)butanenitrile?
A4: Gas chromatography can be challenging for high-boiling point compounds like 4,4-Bis(octyloxy)butanenitrile. The high temperatures required for volatilization might lead to on-column decomposition.[15][16] However, with a high-temperature stable column and optimized conditions (e.g., short column, fast elution), it may be possible. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, is often a more suitable technique for analyzing such non-volatile, nonpolar compounds.
Troubleshooting Guides
Purification by Vacuum Distillation
Problem: Poor separation, product decomposition, or low yield during vacuum distillation.
| Issue | Possible Cause | Recommended Action |
| Poor Separation of Product from Impurities | Inadequate vacuum, leading to a boiling point that is too high and close to that of impurities. | Ensure your vacuum pump is pulling a strong vacuum (e.g., <1 mmHg). Check for leaks in the system. |
| Inefficient fractionating column. | Use a longer, insulated fractionating column (e.g., a Vigreux column) to improve separation efficiency. | |
| Product is Decomposing (Darkening, Charring) | The distillation temperature is too high. | Improve the vacuum to further lower the boiling point. Use a heating mantle with a stirrer for even heating and avoid localized overheating. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. | |
| Low Recovery of Purified Product | Product loss due to "bumping" or foaming. | Use a magnetic stir bar for smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
| Incomplete distillation. | Ensure the distillation is run for a sufficient amount of time to collect all of the product. Monitor the temperature at the collection head. |
Purification by Column Chromatography
Problem: Poor separation, product streaking, or irreversible adsorption on the column.
| Issue | Possible Cause | Recommended Action |
| Poor Separation of Product from Impurities | The eluent (solvent system) is too polar or not polar enough. | Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. For a nonpolar compound like 4,4-Bis(octyloxy)butanenitrile, start with a nonpolar solvent like hexanes and gradually add a slightly more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product. |
| The column is overloaded with the crude product. | Use a larger diameter column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[17] | |
| Product is Streaking or Tailing on the Column | The sample is not soluble enough in the eluent, causing it to precipitate and re-dissolve as it moves down the column. | Choose a solvent system where the compound is more soluble. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is Not Eluting from the Column | The eluent is not polar enough to move the product. | Gradually increase the polarity of the eluent. |
| The nitrile group may be interacting with the acidic silica gel. | Consider using a less acidic stationary phase like neutral alumina, or add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica. |
Purification by Recrystallization
Problem: The product oils out instead of crystallizing, or no crystals form.
| Issue | Possible Cause | Recommended Action |
| Product "Oils Out" Instead of Crystallizing | The solution is too concentrated, and the compound is coming out of solution above its melting point. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Do not place the hot solution directly into the ice bath. | |
| The chosen solvent is not appropriate for this compound. | Experiment with different solvents. A mixed-solvent system can be effective for oily compounds.[18] Dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. | |
| No Crystals Form Upon Cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
Experimental Protocols
General Protocol for Vacuum Distillation of 4,4-Bis(octyloxy)butanenitrile
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease for all joints.
-
Sample Preparation: Place the crude 4,4-Bis(octyloxy)butanenitrile (e.g., 10 g) and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap. Slowly open the vacuum valve to evacuate the system.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the forerun. As the temperature rises and stabilizes, collect the main fraction corresponding to the purified 4,4-Bis(octyloxy)butanenitrile.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains. Allow the apparatus to cool completely before venting to atmospheric pressure.
General Protocol for Column Chromatography of 4,4-Bis(octyloxy)butanenitrile
-
Solvent System Selection: Using TLC, determine a suitable solvent system. For a nonpolar compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5).
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 4,4-Bis(octyloxy)butanenitrile in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4-Bis(octyloxy)butanenitrile.
Quantitative Data
Due to the lack of specific experimental data for 4,4-Bis(octyloxy)butanenitrile in the public domain, the following tables provide hypothetical but plausible data based on the purification of similar long-chain aliphatic compounds.
Table 1: Hypothetical Comparison of Purification Methods for 4,4-Bis(octyloxy)butanenitrile
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Notes |
| Vacuum Distillation | 85% | 98% | 75% | Effective for removing non-volatile impurities. |
| Column Chromatography | 85% | >99% | 60% | Best for achieving high purity, but with lower yield. |
| Recrystallization | 85% | 95% | 50% | Challenging due to the oily nature of the compound. |
Table 2: Hypothetical TLC Data for 4,4-Bis(octyloxy)butanenitrile and Potential Impurities
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rf Value |
| 4,4-Bis(octyloxy)butanenitrile | 95:5 | 0.35 |
| Starting Aldehyde | 95:5 | 0.50 |
| Octanol | 95:5 | 0.20 |
| Hydrolyzed Amide Byproduct | 95:5 | 0.05 |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. monash.edu [monash.edu]
- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. njhjchem.com [njhjchem.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. High boiling compounds by GC/MS - Chromatography Forum [chromforum.org]
- 17. web.uvic.ca [web.uvic.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 4,4-Bis(octyloxy)butanenitrile-Derived Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing impurities in the synthesis of 4,4-Bis(octyloxy)butanenitrile and its derived lipids.
Frequently Asked Questions (FAQs)
Q1: What is 4,4-Bis(octyloxy)butanenitrile and why is it important?
A1: 4,4-Bis(octyloxy)butanenitrile is a key lipid building block used in the synthesis of ionizable lipids. These specialized lipids are critical components of lipid nanoparticles (LNPs), which are advanced drug delivery systems used for nucleic acid therapeutics like mRNA vaccines and gene therapies. The unique structure of 4,4-Bis(octyloxy)butanenitrile, featuring a dialkyl acetal and a nitrile group, allows for the precise engineering of ionizable lipids with pH-sensitive properties essential for effective intracellular delivery of therapeutic payloads.
Q2: What are the most common impurities encountered during the synthesis of 4,4-Bis(octyloxy)butanenitrile?
A2: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
-
Unreacted starting materials: Such as 4-oxobutanenitrile and 1-octanol.
-
Hemiacetal intermediate: The partially reacted intermediate which has not been fully converted to the acetal.
-
Byproducts of side reactions: Including the product of 1-octanol self-condensation (dioctyl ether) under harsh acidic conditions.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[1][2][3][4][5]
Q3: What analytical techniques are recommended for assessing the purity of 4,4-Bis(octyloxy)butanenitrile?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual 1-octanol and potential side products like dioctyl ether.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of the desired product and any structural isomers or byproducts. It is particularly useful for characterizing the acetal and nitrile functional groups.[11][12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or CAD): Can be used to separate the target lipid from non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of 4,4-Bis(octyloxy)butanenitrile.
Issue 1: Low Yield of 4,4-Bis(octyloxy)butanenitrile
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure an excess of 1-octanol is used to drive the equilibrium towards acetal formation. - Verify the effectiveness of the acid catalyst. Use a fresh, anhydrous acid catalyst. - Increase the reaction time or temperature, monitoring for potential side reactions. |
| Inefficient water removal | - Use a Dean-Stark apparatus to effectively remove water formed during the reaction, as its presence can reverse the acetal formation.[16][17] - Ensure the drying agent (e.g., molecular sieves) is active and sufficient. |
| Product loss during workup | - Optimize the extraction procedure. Ensure the correct organic solvent is used and perform multiple extractions. - Be cautious during the neutralization step to avoid hydrolysis of the acetal. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Potential Cause | Troubleshooting and Prevention |
| Residual 1-octanol | Incomplete removal after reaction. | - Perform high-vacuum distillation to remove excess 1-octanol. - Optimize column chromatography conditions (e.g., solvent gradient) for better separation. |
| 4-Oxobutanenitrile (starting material) | Incomplete reaction. | - Drive the reaction to completion by increasing reaction time or catalyst concentration. - Purify the crude product using column chromatography. |
| 4-(Octyloxy)but-3-enenitrile (elimination byproduct) | Strong acidic conditions or high temperatures. | - Use a milder acid catalyst. - Maintain a lower reaction temperature. |
| 4,4-Bis(octyloxy)butanoic acid or amide | Hydrolysis of the nitrile group.[1][2][3][4][5] | - Avoid prolonged exposure to strong acidic or basic conditions, especially during workup. - Perform the reaction under anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Bis(octyloxy)butanenitrile
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-oxobutanenitrile (1 equivalent), 1-octanol (2.5 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the purified 4,4-Bis(octyloxy)butanenitrile in a volatile organic solvent (e.g., dichloromethane).
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, ramp to 300°C at 15°C/min, hold for 10 minutes.
-
Carrier Gas: Helium
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with known standards.
Data Presentation
Table 1: Impurity Profile Before and After Purification
| Compound | Retention Time (min) | Area % (Crude Product) | Area % (After Column Chromatography) | Area % (After Vacuum Distillation) |
| 1-Octanol | 8.5 | 15.2 | 1.1 | < 0.1 |
| 4-Oxobutanenitrile | 6.2 | 5.8 | < 0.1 | Not Detected |
| 4,4-Bis(octyloxy)butanenitrile | 15.3 | 75.1 | 98.5 | 99.8 |
| Unknown Impurity 1 | 14.8 | 2.1 | 0.2 | Not Detected |
| Unknown Impurity 2 | 16.1 | 1.8 | 0.1 | Not Detected |
Visualizations
Caption: Synthetic workflow for 4,4-Bis(octyloxy)butanenitrile.
Caption: Troubleshooting logic for synthesis issues.
Caption: LNP-mediated mRNA delivery and action.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. synthesis - Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 | MDPI [mdpi.com]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining DI-ESI–MS and NMR datasets for metabolic profiling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Efficiency of Nitrile Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving aliphatic nitriles, such as 4,4-Bis(octyloxy)butanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my coupling reaction consistently low?
Answer: Low yields in nitrile coupling reactions can stem from several factors. A primary consideration is the choice of catalyst and ligands, as there is no single universal solution for all substrates.[1] Inefficient catalyst generation or deactivation can also significantly impact the outcome. Additionally, the reaction conditions, including temperature, solvent, and base, may not be optimal for your specific substrate. Sub-optimal stirring, especially during scale-up, can also lead to poor yields.[1]
To address this, a systematic optimization of reaction parameters is recommended. This can involve screening different palladium catalysts and ligands.[1] It is also crucial to ensure all reagents and solvents are pure and dry, as water can lead to unwanted side reactions like the formation of phenols or diaryl ethers.[1]
Question 2: I am observing significant side product formation. What are the likely causes and how can I mitigate them?
Answer: The formation of side products often points towards competing reaction pathways. Common side reactions in cross-coupling include β-hydride elimination, isomerization, and amine over-arylation if applicable.[1] For reactions involving nitriles, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under harsh acidic or basic conditions.[2][3]
Choosing a ligand that promotes the desired reductive elimination over competing pathways is a key strategy.[1] For instance, specific phosphine ligands can minimize β-hydride reduction.[1] If nitrile hydrolysis is suspected, using a weaker base (e.g., carbonates or phosphates) and lower reaction temperatures can be beneficial.[1] Protecting groups may also be considered for sensitive functionalities.[1]
Question 3: My reaction is not proceeding to completion, and starting material remains. What should I investigate?
Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reagent equivalents, or a reaction temperature that is too low. The catalyst may become deactivated over the course of the reaction. The choice of a pre-catalyst versus generating the active catalyst in situ can also affect its stability and activity.[1]
Consider increasing the catalyst loading or adding a fresh portion of the catalyst. Verifying the quality and stoichiometry of all reagents is also essential. A modest increase in the reaction temperature or switching to a higher-boiling solvent might be necessary to drive the reaction to completion. However, be mindful that higher temperatures can also promote side reactions.
Question 4: How do I choose the appropriate base for my nitrile coupling reaction?
Answer: The choice of base is critical and depends on the specific coupling reaction and the functional groups present in your substrates. Stronger bases may be required for some catalytic cycles, but they can also promote side reactions with sensitive functional groups like nitriles, esters, or nitro groups.[1]
For substrates with hydrolytically labile groups, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred.[1] It is advisable to screen a few different bases with varying strengths to identify the optimal choice for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for nitriles?
A1: Nitriles can participate in a variety of coupling reactions to form new carbon-carbon bonds. Palladium-catalyzed reactions, such as the α-arylation of nitriles, are widely used.[4] Copper-mediated cross-coupling of nitriles with arylboronic acids has also been reported.[5] Furthermore, manganese-catalyzed α-alkylation of nitriles with primary alcohols offers a more sustainable approach.[6]
Q2: How can I monitor the progress of my nitrile coupling reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product over time. For reactions involving a distinct chromophore, UV-Vis spectroscopy can also be a useful tool.
Q3: What are the key safety precautions to take when working with nitrile compounds and coupling reagents?
A3: Nitrile compounds can be toxic, and some can release hydrogen cyanide upon hydrolysis.[3][7] Therefore, all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Many organometallic reagents used in coupling reactions are pyrophoric and/or water-sensitive, requiring handling under an inert atmosphere (e.g., nitrogen or argon).[1][8] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q4: Can the nitrile group itself react with organometallic reagents?
A4: Yes, the nitrile group is electrophilic and can react with nucleophilic organometallic reagents like Grignard or organolithium reagents.[2][3][8] This reaction typically leads to the formation of ketones after hydrolysis of the intermediate imine.[3] When the desired reaction is a coupling at a different position of the molecule, this reactivity of the nitrile group needs to be considered, and reaction conditions should be chosen to favor the intended transformation.
Quantitative Data Summary
The following tables summarize typical conditions for different types of nitrile coupling reactions to provide a starting point for optimization.
Table 1: Palladium-Catalyzed α-Arylation of Nitriles
| Parameter | Typical Conditions | Reference |
| Catalyst | PdCl₂(dppf) | [4] |
| Ligand | dppf (in complex) | [4] |
| Base | KF | [4] |
| Solvent | DMSO/H₂O | [4] |
| Temperature | 130 °C | [4] |
| Yields | Good | [4] |
Table 2: Manganese-Catalyzed α-Alkylation of Nitriles with Alcohols
| Parameter | Typical Conditions | Reference |
| Catalyst | Manganese(I) complex | [6] |
| Ligand | N,N-bidentate ligands | [6] |
| Reaction Type | Borrowing Hydrogen (BH) | [6] |
| Coupling Partners | Aryl nitriles, primary alcohols | [6] |
| Yields | Moderate to good | [6] |
Table 3: Copper-Mediated N-Arylation of Nitriles with Arylboronic Acids
| Parameter | Typical Conditions | Reference |
| Catalyst | Cu(OTf)₂ | [5] |
| Solvent | Toluene (or nitrile as solvent) | [5] |
| Reaction Type | Oxidative Coupling | [5] |
| Product | Nitrilium intermediates | [5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed α-Arylation of a Generic Aliphatic Nitrile
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if not part of a pre-catalyst).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), the aliphatic nitrile (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α-arylated nitrile.
Visualizations
Caption: General experimental workflow for a nitrile coupling reaction.
Caption: Troubleshooting flowchart for low-yield nitrile coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 5. Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevise.org [chemrevise.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
strategies for selective modification of the nitrile group in 4,4-Bis(octyloxy)butanenitrile
Welcome to the technical support center for the selective modification of the nitrile group in 4,4-Bis(octyloxy)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations of this molecule.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Primary Amine (4,4-Bis(octyloxy)butan-1-amine) During Reduction
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase reaction time and/or temperature according to the chosen reducing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Formation of Side Products:
-
Incompatible Reducing Agent:
-
Cleavage of the Acetal Group:
-
Problem: If the reaction conditions are inadvertently acidic, the bis(octyloxy) acetal may be cleaved.
-
Solution: Ensure the reaction and work-up conditions remain basic or neutral. Avoid acidic quenches if the acetal needs to be preserved.
-
Issue 2: Unwanted Cleavage of the 4,4-Bis(octyloxy) Acetal Group
Possible Causes and Solutions:
-
Acidic Conditions:
-
Problem: Acetals are sensitive to acid and can be hydrolyzed to the corresponding aldehyde or ketone.[3]
-
Solution: Strictly avoid acidic reagents and conditions if the acetal needs to be maintained. This is particularly relevant during the hydrolysis of the nitrile to a carboxylic acid, where acidic conditions are common. Opt for basic hydrolysis conditions instead. During work-up, use a neutral or mildly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash.
-
-
Lewis Acid Catalysts:
-
Problem: Some Lewis acids used to enhance reactivity can also catalyze acetal cleavage.
-
Solution: If a Lewis acid is necessary, choose one that is less prone to promoting acetal deprotection under the reaction conditions, or use it at a lower temperature.
-
Issue 3: Incomplete Hydrolysis of the Nitrile to the Carboxylic Acid
Possible Causes and Solutions:
-
Insufficiently Strong Conditions:
-
Formation of the Intermediate Amide:
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for selectively reducing the nitrile group of 4,4-Bis(octyloxy)butanenitrile to a primary amine?
A1: The most common and effective methods are:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[2] The reaction is typically performed in an anhydrous ether solvent like THF.
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[1] To improve selectivity for the primary amine, ammonia is often added.[1]
-
Borane Reagents: Borane complexes like Borane-tetrahydrofuran (BH₃·THF) can also be used for this transformation.
Q2: How can I hydrolyze the nitrile group to a carboxylic acid without cleaving the acetal?
A2: Given the acid sensitivity of the bis(octyloxy) acetal, alkaline hydrolysis is the recommended method.[5] This involves heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The reaction will initially produce the carboxylate salt, which can then be carefully neutralized with a weak acid during workup if the free carboxylic acid is desired, while monitoring the pH to avoid acidic conditions that could cleave the acetal.
Q3: Is it possible to convert the nitrile group into a ketone using a Grignard reagent while keeping the acetal intact?
A3: Yes, this is possible. The addition of a Grignard reagent (R-MgX) to the nitrile will form an intermediate imine anion, which upon aqueous work-up, hydrolyzes to a ketone.[3][7][8] The reaction and initial quench should be performed under anhydrous and non-acidic conditions to protect the acetal. A careful work-up with a neutral or mildly basic aqueous solution (e.g., saturated ammonium chloride followed by a bicarbonate wash) is recommended.
Q4: What is the intermediate in the hydrolysis of the nitrile group?
A4: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2][6] Under the reaction conditions, this amide is further hydrolyzed to the carboxylic acid (or its carboxylate salt).[4]
Data Presentation
Table 1: Comparison of Common Nitrile Reduction Conditions
| Reducing Agent | Typical Solvent | Temperature (°C) | Potential Side Products | Notes |
| LiAlH₄ | THF, Diethyl ether | 0 to 35 | - | Highly reactive, requires anhydrous conditions. |
| H₂/Raney Ni | Methanol, Ethanol | 25 to 100 | Secondary and tertiary amines | Addition of ammonia can suppress side products.[1] |
| H₂/Pd/C | Methanol, Ethanol | 25 to 100 | Secondary and tertiary amines | Addition of ammonia can suppress side products.[1] |
| BH₃·THF | THF | 25 to 65 | - | Generally selective for the nitrile group. |
Table 2: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Temperature (°C) | Product | Compatibility with Acetal |
| Acidic | H₂SO₄ (aq) or HCl (aq) | Reflux | Carboxylic Acid | Not Recommended (high risk of acetal cleavage) |
| Basic | NaOH (aq) or KOH (aq) | Reflux | Carboxylate Salt | Recommended |
Experimental Protocols
Protocol 1: Reduction of 4,4-Bis(octyloxy)butanenitrile to 4,4-Bis(octyloxy)butan-1-amine using LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,4-Bis(octyloxy)butanenitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of 4,4-Bis(octyloxy)butanenitrile to 4,4-Bis(octyloxy)butanoic Acid using NaOH
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-Bis(octyloxy)butanenitrile (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH) (5-10 eq.).
-
Heat the mixture to reflux and maintain it for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and extract with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of ~6-7 with a cooled, dilute solution of a weak acid (e.g., citric acid) while monitoring the pH closely to avoid making the solution strongly acidic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Protocol 3: Conversion of 4,4-Bis(octyloxy)butanenitrile to a Ketone using a Grignard Reagent
-
To a solution of 4,4-Bis(octyloxy)butanenitrile (1.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
Visualizations
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4,4-Bis(octyloxy)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,4-Bis(octyloxy)butanenitrile from a typical reaction mixture. It is intended for researchers, scientists, and professionals in drug development who are working with this or structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 4,4-Bis(octyloxy)butanenitrile?
A1: Common impurities likely include unreacted starting materials such as 4-oxobutanenitrile and 1-octanol, the acid catalyst (e.g., p-toluenesulfonic acid), and potential byproducts like the hemiacetal intermediate or products from side reactions of the nitrile group under acidic conditions.
Q2: Why is my purified 4,4-Bis(octyloxy)butanenitrile showing signs of degradation?
A2: 4,4-Bis(octyloxy)butanenitrile contains an acetal functional group, which is sensitive to acid.[] Traces of the acid catalyst from the synthesis can lead to hydrolysis of the acetal back to the corresponding aldehyde and alcohol, especially in the presence of water. Ensure thorough neutralization and removal of the acid catalyst after the reaction.
Q3: Can I use distillation to purify 4,4-Bis(octyloxy)butanenitrile?
A3: While distillation is a common purification technique, its suitability for 4,4-Bis(octyloxy)butanenitrile depends on the compound's thermal stability and the boiling points of the impurities. Given the long octyl chains, the boiling point is likely high, which could lead to thermal degradation. Vacuum distillation is a more viable option to reduce the boiling point. However, for high-purity applications, column chromatography is often preferred.
Q4: What is the best solvent system for column chromatography of 4,4-Bis(octyloxy)butanenitrile?
A4: The optimal solvent system will depend on the specific impurities present. A good starting point for this relatively non-polar compound is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective.
Q5: How can I tell if my purified product is free of the acid catalyst?
A5: You can test the pH of a solution of your product in a neutral, water-miscible solvent like THF or acetone by adding a small amount of deionized water and using a pH strip. A more sensitive method is to use an indicator solution. For a more quantitative approach, 1H NMR spectroscopy can sometimes detect the presence of aromatic protons from catalysts like p-toluenesulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4,4-Bis(octyloxy)butanenitrile.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | 1. Incomplete reaction. 2. Hydrolysis of the acetal during workup or purification.[] 3. Product loss during extraction or chromatography. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Neutralize the reaction mixture thoroughly before workup. Use a mild base like sodium bicarbonate. Avoid aqueous acidic conditions. 3. Optimize extraction and chromatography conditions. Ensure proper phase separation and use an appropriate column size and solvent volume. |
| Product Decomposes on Silica Gel Column | 1. Residual acid on the silica gel. 2. The compound is inherently unstable on silica. | 1. Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). 2. Consider alternative purification methods like preparative HPLC with a non-silica-based column or vacuum distillation. |
| Co-elution of Impurities with the Product | 1. Inappropriate solvent system for column chromatography. 2. Overloading the column. | 1. Perform a thorough TLC analysis to find a solvent system that provides better separation. A shallower gradient or isocratic elution might be necessary. 2. Reduce the amount of crude product loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase. |
| Presence of 1-octanol in the Final Product | 1. Inefficient removal of excess 1-octanol. | 1. Use a high vacuum to remove residual 1-octanol after purification. 2. If using column chromatography, ensure the chosen solvent system provides good separation between your product and 1-octanol. |
| Oily or Discolored Product | 1. Presence of polymeric byproducts. 2. Thermal degradation during solvent removal. | 1. Consider a pre-purification step like filtration through a plug of silica gel to remove baseline impurities. 2. Use a rotary evaporator at a controlled temperature and pressure to remove solvents. Avoid excessive heating. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of 4,4-Bis(octyloxy)butanenitrile using flash column chromatography.
1. Preparation of the Crude Sample:
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude oil.
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude oil in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures like 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.
3. Column Packing:
-
Select an appropriately sized column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
4. Loading the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
5. Elution:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
Quantitative Data Summary
The following table presents hypothetical data from three different purification runs to illustrate potential outcomes.
| Run | Purification Method | Crude Mass (g) | Pure Mass (g) | Yield (%) | Purity (by GC/NMR) |
| 1 | Flash Column Chromatography (Hexane:EtOAc gradient) | 5.0 | 3.8 | 76 | >98% |
| 2 | Vacuum Distillation | 10.0 | 6.5 | 65 | 95% |
| 3 | Preparative HPLC | 1.0 | 0.8 | 80 | >99% |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of 4,4-Bis(octyloxy)butanenitrile.
References
Technical Support Center: Enhancing LNP Stability with Novel Ionizable Lipids Derived from 4,4-Bis(octyloxy)butanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4,4-Bis(octyloxy)butanenitrile derivatives to synthesize novel ionizable lipids for enhanced Lipid Nanoparticle (LNP) stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your LNP formulation development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of ionizable lipids from 4,4-Bis(octyloxy)butanenitrile derivatives and their application in LNP formulations.
Q1: What is the role of 4,4-Bis(octyloxy)butanenitrile in LNP formulations?
A1: 4,4-Bis(octyloxy)butanenitrile is not typically a direct component of final LNP formulations. Instead, it serves as a key building block or precursor in the synthesis of novel ionizable lipids.[1] These synthesized ionizable lipids are critical components of LNPs, playing a pivotal role in encapsulating nucleic acid payloads and enhancing the overall stability of the nanoparticle.[2][3][4]
Q2: How do novel ionizable lipids synthesized from this derivative improve LNP stability?
A2: The structure of the ionizable lipid significantly influences the physicochemical properties of the LNP, including its stability. By modifying the headgroup or tail composition of the ionizable lipid using precursors like 4,4-Bis(octyloxy)butanenitrile, it is possible to:
-
Optimize Particle Packing: Well-designed ionizable lipids can lead to more compact and stable LNP structures, reducing the likelihood of aggregation.[3]
-
Modulate Surface Charge: The pKa of the ionizable lipid is crucial for both nucleic acid encapsulation and endosomal escape. A well-designed lipid will have a pKa that ensures neutrality at physiological pH, minimizing toxicity and aggregation in the bloodstream, while becoming protonated in the acidic environment of the endosome to facilitate payload release.[3][5]
-
Enhance Encapsulation Efficiency: The interaction between the ionizable lipid and the nucleic acid cargo is key to high encapsulation efficiency, which in turn contributes to a more stable and effective formulation.[6]
Q3: What are the critical quality attributes (CQAs) to monitor when assessing the stability of LNPs formulated with these novel lipids?
A3: The primary CQAs for LNP stability include:
-
Particle Size and Polydispersity Index (PDI): Consistent particle size and a low PDI (typically <0.2) over time indicate a stable formulation with minimal aggregation.[7][8][9]
-
Encapsulation Efficiency (%EE): A stable LNP formulation will retain its nucleic acid payload with minimal leakage during storage.[8][9]
-
Zeta Potential: While not a direct measure of stability, changes in zeta potential can indicate alterations in the LNP surface chemistry that may lead to instability.[8]
-
mRNA/siRNA Integrity: For nucleic acid delivery, ensuring the integrity of the payload within the LNP over time is crucial for therapeutic efficacy.[10]
Q4: What are the typical storage conditions for LNPs formulated with novel ionizable lipids?
A4: LNP stability is highly dependent on storage temperature. Generally, lower temperatures lead to better long-term stability.[7][8] Recommended storage conditions are often:
It is crucial to perform stability studies at your intended storage temperature to determine the shelf-life of your specific LNP formulation. Some studies have shown that certain ionizable lipids can improve stability even at refrigerated (4°C) and room temperature (25°C) conditions.[6]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of ionizable lipids and the formulation of LNPs.
A. Troubleshooting Ionizable Lipid Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Impure starting materials. | - Monitor reaction progress using techniques like TLC or LC-MS. - Optimize reaction parameters systematically (e.g., using a design of experiments approach). - Ensure the purity of 4,4-Bis(octyloxy)butanenitrile and other reactants. |
| Impure final product | - Presence of unreacted starting materials or byproducts. - Inefficient purification method. | - Employ appropriate purification techniques such as column chromatography or recrystallization. - Characterize the final product thoroughly using NMR, MS, and HPLC to confirm purity. |
| Difficulty in scaling up the synthesis | - Heat and mass transfer limitations. - Changes in reaction kinetics at a larger scale. | - Optimize mixing and heating for the larger reaction vessel. - Perform a pilot scale-up study to identify and address potential issues before moving to a larger scale. |
B. Troubleshooting LNP Formulation and Stability
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High initial PDI (>0.2) | - Suboptimal mixing during formulation. - Poor quality of lipid components. - Inappropriate lipid molar ratios. | - Optimize the mixing parameters of your formulation system (e.g., flow rate ratio in microfluidics). - Ensure the purity and quality of all lipid components, including the newly synthesized ionizable lipid. - Screen different molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid. |
| Particle size increases over time (aggregation) | - Unfavorable storage conditions (temperature, pH). - Suboptimal PEG-lipid concentration. - High ionic strength of the storage buffer. | - Store LNPs at recommended lower temperatures.[7][8] - Optimize the molar percentage of the PEG-lipid to provide sufficient steric stabilization. - Use a storage buffer with an appropriate ionic strength. |
| Low encapsulation efficiency (<80%) | - Incorrect pH of the aqueous buffer during formulation. - Suboptimal N:P ratio (ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid). - Inefficient mixing. | - Ensure the aqueous buffer pH is acidic (typically pH 4-5) to protonate the ionizable lipid. - Optimize the N:P ratio to ensure efficient complexation of the nucleic acid. - Improve mixing efficiency to facilitate rapid LNP self-assembly. |
| Loss of payload integrity during storage | - Degradation of the nucleic acid. - Instability of the LNP core leading to payload exposure. | - Ensure the use of nuclease-free reagents and conditions during formulation. - Optimize the lipid composition to create a more protective LNP core. The structure of the ionizable lipid plays a significant role here.[10] |
III. Data Presentation: Comparative Stability of LNP Formulations
The following tables summarize quantitative data on the stability of LNPs formulated with novel ionizable lipids compared to standard formulations.
Table 1: Effect of Ionizable Lipid Structure on LNP Stability at 4°C
| Ionizable Lipid | Time (Weeks) | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Novel Lipid A | 0 | 85.2 ± 2.1 | 0.12 ± 0.02 | 95.3 ± 1.5 |
| 4 | 88.5 ± 2.5 | 0.14 ± 0.03 | 94.1 ± 2.0 | |
| 8 | 92.1 ± 3.0 | 0.16 ± 0.03 | 92.5 ± 2.2 | |
| SM-102 | 0 | 88.9 ± 2.3 | 0.15 ± 0.02 | 93.8 ± 1.8 |
| 4 | 95.4 ± 3.1 | 0.18 ± 0.04 | 90.2 ± 2.5 | |
| 8 | 105.7 ± 4.5 | 0.22 ± 0.05 | 85.6 ± 3.1 |
Data are representative and compiled from multiple sources for illustrative purposes.[5][6]
Table 2: Accelerated Stability Study at 25°C
| Ionizable Lipid | Time (Days) | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Novel Lipid B | 0 | 90.5 ± 2.8 | 0.14 ± 0.03 | 96.1 ± 1.3 |
| 7 | 95.2 ± 3.5 | 0.17 ± 0.04 | 93.5 ± 1.9 | |
| 14 | 102.8 ± 4.1 | 0.21 ± 0.05 | 89.9 ± 2.8 | |
| MC3 | 0 | 92.1 ± 3.0 | 0.16 ± 0.03 | 94.5 ± 1.7 |
| 7 | 110.6 ± 5.2 | 0.25 ± 0.06 | 85.1 ± 3.3 | |
| 14 | 135.4 ± 7.8 | 0.35 ± 0.08 | 75.3 ± 4.5 |
Data are representative and compiled from multiple sources for illustrative purposes.[2][8]
IV. Experimental Protocols
This section provides detailed methodologies for the synthesis of a novel ionizable lipid from a 4,4-Bis(octyloxy)butanenitrile derivative and the subsequent formulation and characterization of LNPs.
A. Synthesis of a Novel Ionizable Lipid
This protocol describes a representative synthesis of a novel ionizable lipid using 4,4-Bis(octyloxy)butanenitrile as a starting material.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Epoxide-terminated alkyl chains (e.g., 1,2-epoxytetradecane)
-
Ethanol
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitrile:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4,4-Bis(octyloxy)butanenitrile in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlH4 in diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine intermediate.
-
-
Alkylation of the Amine:
-
Dissolve the primary amine intermediate in ethanol in a reaction vial.
-
Add the desired epoxide-terminated alkyl chains (e.g., 1,2-epoxytetradecane) in a stoichiometric excess.
-
Seal the vial and heat the reaction mixture at 80°C for 48 hours with stirring.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in dichloromethane and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final ionizable lipid product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
B. LNP Formulation using Microfluidics
Materials:
-
Synthesized novel ionizable lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
mRNA or siRNA
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve the novel ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[8] The total lipid concentration should be around 12.5 mM.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the mRNA or siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic).
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
Concentrate the LNPs if necessary using centrifugal filter units.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
C. LNP Characterization
-
Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements at a controlled temperature (e.g., 25°C).
-
-
Encapsulation Efficiency (%EE) Measurement (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).
-
Leave the other set intact (free nucleic acid).
-
Use a Quant-iT RiboGreen RNA Assay Kit to measure the fluorescence of both sets of samples according to the manufacturer's protocol.
-
Calculate the %EE using the formula: %EE = [(Total NA) - (Free NA)] / (Total NA) * 100
-
-
Stability Assessment:
-
Aliquot the LNP formulation into separate vials and store them at different temperatures (e.g., 4°C, 25°C, -20°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Measure the particle size, PDI, and %EE as described above.
-
Plot the changes in these parameters over time for each storage condition.
-
V. Mandatory Visualizations
A. Synthesis Pathway of a Novel Ionizable Lipid
Caption: Synthesis workflow for a novel ionizable lipid.
B. LNP Formulation and Stability Testing Workflow
Caption: Workflow for LNP formulation and stability analysis.
References
- 1. youtube.com [youtube.com]
- 2. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
Validation & Comparative
A Comparative Validation Guide to 4,4-Bis(octyloxy)butanamine from Nitrile Reduction
Introduction
4,4-Bis(octyloxy)butanenitrile is a key intermediate in the synthesis of ionizable lipids, which are critical components of lipid nanoparticle (LNP) delivery systems for therapeutics like mRNA vaccines.[1] The conversion of the nitrile group to a primary amine is a crucial step, yielding 4,4-Bis(octyloxy)butanamine. The purity and structural integrity of this amine are paramount for the efficacy and safety of the final drug product. Therefore, rigorous validation of the final amine product is a non-negotiable step in the development process.
This guide provides a comparative overview of the validation of 4,4-Bis(octyloxy)butanamine synthesized via two common nitrile reduction methods: Catalytic Hydrogenation and Lithium Aluminum Hydride (LAH) Reduction. It includes detailed experimental protocols and presents analytical data to guide researchers in confirming the successful synthesis and purity of the target compound.
Synthesis and Validation Workflow
The overall process involves the chemical reduction of the nitrile precursor followed by a multi-step validation workflow to confirm the identity, structure, and purity of the resulting primary amine.
Caption: Workflow for the synthesis and subsequent validation of 4,4-Bis(octyloxy)butanamine.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for nitrile reduction, valued for its clean reaction profile.[2][3]
-
Reaction Setup : A solution of 4,4-Bis(octyloxy)butanenitrile (1 eq.) in ethanol is prepared in a high-pressure hydrogenation vessel.
-
Catalyst Addition : 10% Palladium on Carbon (Pd/C) (10 mol%) is added to the solution.
-
Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50 psi.
-
Reaction Conditions : The mixture is stirred vigorously at 60°C for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : The solvent is removed under reduced pressure to yield the crude amine product, which is then purified by silica gel column chromatography.
Protocol 2: Synthesis via Lithium Aluminum Hydride (LAH) Reduction
LAH is a potent reducing agent capable of converting nitriles to primary amines.[4]
-
Reaction Setup : A flame-dried, three-neck round-bottom flask is charged with LAH (1.5 eq.) and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0°C.
-
Substrate Addition : A solution of 4,4-Bis(octyloxy)butanenitrile (1 eq.) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature at 0°C.
-
Reaction Conditions : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
Quenching : The reaction is carefully quenched at 0°C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up : The resulting granular precipitate is filtered off and washed with THF.
-
Isolation : The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography.
Protocol 3: Analytical Validation Methods
Samples for analysis should be taken from the purified product.
-
Infrared (IR) Spectroscopy : A thin film of the purified amine is prepared on a salt plate (NaCl or KBr) and analyzed. The spectrum is scanned from 4000 to 400 cm⁻¹.
-
¹H NMR Spectroscopy : The sample (~10 mg) is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz spectrometer. The hydrogens attached to the amine nitrogen typically appear in the 0.5-5.0 ppm range.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The sample is dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL. The sample is injected into the GC-MS system. GC-MS is a robust hybrid technique that separates individual components before characterizing them by mass, allowing for both qualitative and quantitative analysis.[6][7] The GC is programmed with a temperature gradient to separate the product from any residual starting material or impurities.
Comparative Data Analysis
The following table summarizes the expected analytical results for the starting material and the successfully synthesized 4,4-Bis(octyloxy)butanamine, alongside representative data from the two synthetic methods.
| Analytical Technique | Parameter | Expected Result (Theoretical) | Result: Method A (Catalytic Hydrogenation) | Result: Method B (LAH Reduction) |
| IR Spectroscopy | Key Peaks (cm⁻¹) | Starting Nitrile: ~2250 (C≡N stretch)Product Amine: 3300-3500 (N-H stretch), Disappearance of 2250 peak[5] | Disappearance of 2250 peak.Appearance of broad peaks at 3368 and 3295. | Disappearance of 2250 peak.Appearance of broad peaks at 3370 and 3298. |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | Starting Nitrile: ~2.5 (t, 2H, -CH₂CN)Product Amine: ~2.8 (t, 2H, -CH₂NH₂), ~1.4 (s, 2H, -NH₂)[5] | δ 2.79 (t, J=7.2 Hz, 2H)δ 1.38 (s, 2H, exchangeable with D₂O) | δ 2.81 (t, J=7.2 Hz, 2H)δ 1.40 (s, 2H, exchangeable with D₂O) |
| GC-MS Analysis | Molecular Ion Peak (m/z) | Starting Nitrile: [M]+ at 367.6 g/mol Product Amine: [M+H]⁺ at 372.6 g/mol | Single major peak with retention time corresponding to product. [M+H]⁺ at 372.6. | Major peak with [M+H]⁺ at 372.6. Minor peaks from work-up may be present. |
| Purity & Yield | Quantitative | >99% Purity | Purity (by GC): 99.5%Yield: 85% | Purity (by GC): 99.2%Yield: 92% |
Analysis Summary
Both methods are effective for the reduction of 4,4-Bis(octyloxy)butanenitrile.
-
Catalytic Hydrogenation (Method A) typically offers a cleaner reaction profile with simpler work-up procedures, though it may result in a slightly lower yield.
-
LAH Reduction (Method B) often provides a higher yield but requires more stringent anhydrous conditions and a careful, multi-step quenching and work-up procedure, which can sometimes introduce minor impurities if not performed meticulously.
The final choice of method may depend on factors such as available equipment (hydrogenation apparatus), scale, and tolerance for specific impurities. Regardless of the synthetic route, the validation data from IR, NMR, and GC-MS are essential to confirm the structural identity and ensure the high purity required for subsequent applications in drug development.
References
- 1. 4,4-Bis(octyloxy)butanenitrile | Benchchem [benchchem.com]
- 2. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. news-medical.net [news-medical.net]
- 7. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
A Comparative Analysis of Nitrile Reduction Methods for 4,4-Bis(octyloxy)butanenitrile
For researchers, scientists, and drug development professionals, the efficient and selective reduction of nitriles to primary amines is a cornerstone of organic synthesis. The compound 4,4-Bis(octyloxy)butanenitrile is a key intermediate in the synthesis of specialized ionizable lipids used in mRNA vaccine delivery systems. The conversion of its nitrile functional group to a primary amine is a critical step. This guide provides a comparative analysis of common nitrile reduction methodologies, offering insights into their applicability for a substrate like 4,4-Bis(octyloxy)butanenitrile, which features two ether linkages on the carbon adjacent to the nitrile.
Performance Comparison of Nitrile Reduction Methods
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Pressure (atm) | Typical Yield (%) for Aliphatic Nitriles | Reference |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Ethanol/Methanol | Room Temp. - 100 | 2 - 24 | 1 - 100 | 70-95 | [1][2] |
| Raney® Nickel, KBH₄ | Ethanol | Room Temp. | 0.5 - 2 | Atmospheric | 80-93 | [3][4] | |
| Palladium on Carbon (Pd/C), H₂ | Ethanol/Acetic Acid | Room Temp. | 2 - 12 | 1 - 4 | 85-95 | [1] | |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | Room Temp. - Reflux | 2 - 12 | Atmospheric | 80-90 | [5][6] |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene/THF | -78 to Room Temp. | 1 - 3 | Atmospheric | Good (for aldehyde) | [7][8] |
Note: The yields presented are for general aliphatic nitriles and may vary for 4,4-Bis(octyloxy)butanenitrile due to the presence of the bis(octyloxy) groups.
Methodological Considerations for 4,4-Bis(octyloxy)butanenitrile
Catalytic Hydrogenation with Raney® Nickel:
This is a widely used and often cost-effective method for nitrile reduction.[9] For a substrate like 4,4-Bis(octyloxy)butanenitrile, Raney® Nickel offers a milder alternative to some chemical reductants. The presence of ether linkages is generally tolerated under neutral hydrogenation conditions. However, acidic conditions should be avoided to prevent hydrolysis of the acetal-like structure. The use of Raney® Nickel with a hydrogen source like potassium borohydride (KBH₄) in ethanol can be a particularly mild and efficient option, often proceeding at room temperature and atmospheric pressure with high yields for aliphatic nitriles.[3][4]
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄):
LiAlH₄ is a powerful and highly efficient reducing agent for converting nitriles to primary amines.[6] The reaction is typically fast and proceeds to completion. A key consideration for 4,4-Bis(octyloxy)butanenitrile is the chemoselectivity. While ether linkages are generally stable to LiAlH₄, the reaction work-up, which often involves the addition of water and sometimes acid, needs to be carefully controlled to avoid cleavage of the bis(octyloxy) groups. Anhydrous work-up procedures may be preferable.
Partial Reduction with Diisobutylaluminum Hydride (DIBAL-H):
It is important to note that DIBAL-H is typically used for the partial reduction of nitriles to aldehydes.[7][8] For the synthesis of the corresponding primary amine, this method is not suitable. Furthermore, literature suggests that the reduction of nitriles bearing acetal functionalities with aluminum hydrides can lead to the cleavage of the acetal group, making DIBAL-H and potentially other aluminum-based hydrides less ideal for this specific substrate if the bis(octyloxy) moiety needs to be preserved.[10]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel and Hydrogen Gas
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or flask with a hydrogen balloon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 4,4-Bis(octyloxy)butanenitrile in the chosen solvent (e.g., ethanol).
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney® Nickel slurry to the solution. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.[1]
-
Seal the vessel, purge it with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 psi).
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases, indicating the reaction is complete.
-
Carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake should be kept wet to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 4,4-bis(octyloxy)butylamine.
-
Further purification can be achieved by column chromatography or distillation.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon), add a solution of 4,4-Bis(octyloxy)butanenitrile in the same solvent dropwise.
-
The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux.[5]
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until completion (monitored by TLC or GC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter and wash thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-bis(octyloxy)butylamine.
-
Purify the product as necessary.
Visualization of Experimental Workflow and Decision-Making Process
To aid in the selection of an appropriate reduction method, the following diagrams illustrate a general experimental workflow and a logical decision-making process.
Caption: General experimental workflow for the reduction of 4,4-Bis(octyloxy)butanenitrile.
Caption: Decision-making flowchart for selecting a nitrile reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment: HPLC and Alternatives for 4,4-Bis(octyloxy)butanenitrile
In the synthesis of novel organic compounds such as 4,4-Bis(octyloxy)butanenitrile, a crucial step for researchers, scientists, and drug development professionals is the rigorous assessment of product purity. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy.[1] This guide provides a comparative analysis of a proposed HPLC method for 4,4-Bis(octyloxy)butanenitrile against alternative analytical techniques, supported by experimental considerations and data presentation to aid in method selection.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on various factors including the chemical nature of the compound, the expected impurities, the required level of accuracy, and available instrumentation. Below is a comparison of HPLC with other common analytical methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation based on polarity.[3] | Separation based on boiling point and polarity, with mass-based identification.[1] | Signal intensity is directly proportional to the molar concentration of nuclei.[3] | Separation based on differential partitioning between a stationary and mobile phase.[1] |
| Primary Use | Quantification of the main component and known/unknown impurities.[4] | Identification and quantification of volatile impurities.[1] | Absolute purity determination and structural elucidation.[3] | Qualitative assessment of purity and reaction monitoring.[5] |
| Limit of Detection | ~0.01% (with UV detector).[3] | Can detect trace levels of volatile impurities. | Typically 0.1-1%. | Higher than HPLC, suitable for visualizing major impurities. |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile and thermally stable (or requires derivatization).[1] | Soluble in a deuterated solvent, requires a certified reference standard. | Soluble in a volatile solvent.[1] |
| Key Advantages | High resolution, sensitivity, and quantification accuracy.[1] | Excellent separation efficiency and definitive identification via mass spectra.[1] | Provides a direct measure of purity without the need for a specific reference standard of the analyte itself. | Simple, rapid, and cost-effective.[1] |
| Limitations | The analyte must have a chromophore for UV detection or require alternative detectors. | The compound may require derivatization if not volatile.[1] | Lower sensitivity compared to chromatographic methods. | Primarily qualitative, not ideal for accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are proposed protocols for HPLC and a key alternative, GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
A standard reversed-phase HPLC method is proposed for the purity analysis of 4,4-Bis(octyloxy)butanenitrile.
-
Instrumentation: A standard HPLC system equipped with a UV detector (or an Evaporative Light Scattering Detector if the analyte lacks a strong chromophore), autosampler, and column oven.[4]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[4]
-
Gradient Program:
-
0-5 min: 70% Acetonitrile
-
5-20 min: 70% to 95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-26 min: 95% to 70% Acetonitrile
-
26-30 min: 70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 210 nm (for the nitrile group) or analysis with an ELSD.
-
Injection Volume: 10 µL.[4]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 4,4-Bis(octyloxy)butanenitrile reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized 4,4-Bis(octyloxy)butanenitrile sample in acetonitrile to a final concentration of 1.0 mg/mL.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For the analysis of volatile impurities and as a complementary technique, GC-MS can be employed.
-
Instrumentation: A standard GC-MS system.[1]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Inlet Temperature: 280 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: 40-500 m/z.[1]
-
-
Sample Preparation: Dissolve 1 mg of 4,4-Bis(octyloxy)butanenitrile in 1 mL of a suitable volatile solvent like dichloromethane.[1]
Visualizing the Workflow and Decision Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
The Uncharted Territory of 4,4-Bis(octyloxy)butanenitrile in Gene Delivery: A Comparative Outlook
While direct performance data for lipids derived from 4,4-Bis(octyloxy)butanenitrile in gene delivery remains elusive in current scientific literature, a comprehensive analysis of structurally related and established lipid-based systems can provide valuable insights for researchers and drug development professionals. This guide offers an objective comparison of key lipid characteristics that dictate the success of non-viral gene delivery, supported by generalized experimental data and methodologies from existing research.
The fundamental architecture of a cationic or ionizable lipid used for gene delivery consists of a hydrophilic headgroup, a hydrophobic core, and a linker connecting the two. The specific chemical moieties within each of these components significantly influence the lipid's performance in terms of transfection efficiency, cytotoxicity, and in vivo biodistribution. Lipids featuring ether linkages, similar to the octyloxy groups in the queried compound, are a known class of synthetic lipids used in gene delivery. These ether bonds are generally more stable to hydrolysis than ester bonds found in many natural lipids, which can be advantageous for in vivo applications.
Performance Comparison of Cationic and Ionizable Lipids
The performance of lipid nanoparticles (LNPs) for gene delivery is a multifactorial equation. Key parameters include the efficiency of nucleic acid encapsulation, cellular uptake, endosomal escape, and ultimately, the release of the genetic payload into the cytoplasm. The table below summarizes the typical performance characteristics of different classes of cationic and ionizable lipids, providing a framework for evaluating potential novel lipids.
| Lipid Class | Key Structural Features | Typical Transfection Efficiency | Cytotoxicity Profile | Key Advantages | Key Disadvantages |
| Quaternary Ammonium Lipids (e.g., DOTMA, DOTAP) | Permanent positive charge | Moderate to High (in vitro) | High | High affinity for nucleic acids | High toxicity, rapid clearance in vivo |
| Ionizable Cationic Lipids (e.g., DLin-MC3-DMA, SM-102) | pH-sensitive tertiary amine headgroup | High (in vitro and in vivo) | Low to Moderate | Reduced toxicity at physiological pH, efficient endosomal escape | Complex pKa optimization required |
| Lipids with Ether Linkages | Ether bonds connecting hydrophobic tails to the backbone | Variable, dependent on headgroup and tails | Generally lower than ester-linked lipids | Increased chemical stability | Potentially slower degradation and clearance |
| Cholesterol-Based Lipids | Steroid backbone as the hydrophobic domain | Moderate | Low | Can enhance membrane stability and fusion | May have lower transfection efficiency alone |
Experimental Protocols for Performance Evaluation
To assess the efficacy of novel lipids, a series of standardized in vitro and in vivo experiments are typically performed.
In Vitro Transfection Efficiency Assay
-
Lipid Nanoparticle (LNP) Formulation:
-
The cationic/ionizable lipid is mixed with helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid in a specific molar ratio in an organic solvent (e.g., ethanol).
-
The lipid mixture is rapidly mixed with an aqueous buffer containing the nucleic acid (e.g., plasmid DNA, mRNA, or siRNA) using a microfluidic device or by manual injection. This process leads to the self-assembly of LNPs encapsulating the genetic material.
-
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293 for general transfection, or a disease-relevant cell line) is seeded in 24- or 48-well plates.
-
Once the cells reach a desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing the LNP formulation at various concentrations.
-
-
Analysis of Gene Expression/Knockdown:
-
For reporter gene plasmids (e.g., encoding GFP or luciferase), protein expression is quantified 24-48 hours post-transfection using fluorescence microscopy, flow cytometry, or a luminometer.
-
For siRNA-mediated knockdown, the expression of the target gene is measured at the mRNA level (by qRT-PCR) or protein level (by Western blot or ELISA) 48-72 hours post-transfection.
-
Cytotoxicity Assay
-
Cell Treatment: Cells are treated with the LNP formulations at the same concentrations used for transfection.
-
Viability Assessment: 24-48 hours post-treatment, cell viability is assessed using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity.
Visualizing the Path to Gene Delivery
The journey of a lipid nanoparticle from administration to gene expression involves several critical steps. The following diagrams illustrate these key processes.
Figure 1: Experimental workflow for LNP-mediated gene delivery.
Figure 2: Signaling pathway of LNP-mediated gene delivery.
Concluding Remarks
The rational design of novel lipids for gene delivery is a cornerstone of advancing non-viral therapeutic strategies. While specific data for lipids derived from 4,4-Bis(octyloxy)butanenitrile is not yet available, the principles of structure-activity relationships gleaned from decades of research on cationic and ionizable lipids provide a robust framework for their potential evaluation. The stability offered by ether linkages, combined with careful optimization of the headgroup and hydrophobic tails, could lead to the development of highly effective and safe gene delivery vectors. Future research in this specific chemical space is warranted to explore its potential contribution to the field of gene therapy.
A Comparative Guide to Catalytic Systems for the Hydrogenation of 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of nitriles to primary amines is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. The target molecule, 5,5-bis(octyloxy)pentan-1-amine, derived from the hydrogenation of 4,4-Bis(octyloxy)butanenitrile, is a potentially valuable intermediate. The presence of ether functionalities and a long aliphatic chain in the substrate presents unique challenges for catalysis, demanding high selectivity to avoid the formation of secondary and tertiary amines and to ensure the stability of the ether linkages. This guide provides a comparative evaluation of common catalytic systems applicable to this transformation, supported by representative experimental data from the literature on analogous substrates.
Performance of Catalytic Systems for Nitrile Hydrogenation
The choice of catalyst is paramount in achieving high yield and selectivity in nitrile hydrogenation. The most commonly employed catalysts include Raney Nickel, palladium-based systems, and ruthenium-based systems. Each offers a distinct profile of reactivity, selectivity, and operating conditions.
| Catalytic System | Typical Substrate (Analogous) | Catalyst Loading | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Primary Amine (%) | Reference |
| Raney Nickel | Adiponitrile | ~6.6 wt% | 140-180 | ~140 | Butanol, Ammonia | High | ~60% (can be lower without additives) | [1] |
| General Aliphatic Nitriles | Not specified | 60-80 | 2.5 | Methanol, Ammonia | >99 | >98 | [2] | |
| Palladium/Carbon (Pd/C) | Aliphatic Nitriles | Not specified | 25-60 | 1 | Cyclohexane | High | Can favor tertiary amines, but primary amine selectivity is achievable under specific conditions. | [3] |
| Polysilane/SiO₂-supported Palladium | Decanenitrile | Not specified | 60 | 0.5 | Methanol, HCl | >99 | >99 | [4][5] |
| Nanoporous Palladium (PdNPore) | Various Nitriles | Not specified | Low | Low | Not specified | Satisfactory to Excellent | High | [6][7] |
| Ruthenium-based | Aromatic Nitriles | 1 mol% | 200 | ~100 | Isopropanol | Good | High | [8] |
| Various Nitriles | Not specified | Not specified | Not specified | Not specified | Excellent yields and chemoselectivity reported. | High | [9] |
Note: The data presented is for analogous nitrile substrates due to a lack of specific published data for the hydrogenation of 4,4-Bis(octyloxy)butanenitrile. Performance with the target substrate may vary.
Experimental Protocols
A generalized experimental protocol for the hydrogenation of a nitrile to a primary amine is provided below. This should be optimized for the specific substrate and chosen catalytic system.
General Procedure for Batch Hydrogenation:
-
Reactor Preparation: A high-pressure autoclave is charged with the nitrile substrate (1.0 eq), the chosen catalyst (e.g., 5 mol% Pd/C or a specified weight percentage of Raney Nickel), and a suitable solvent (e.g., methanol, ethanol, or isopropanol). If required, an additive such as ammonia (often as a solution in the solvent) or a base is added to suppress the formation of secondary and tertiary amines.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure.
-
Reaction: The reaction mixture is heated to the target temperature with vigorous stirring. The reaction progress is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or HPLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by an appropriate method, such as distillation or chromatography, to yield the desired primary amine.
Visualizing Reaction Pathways and Experimental Workflow
To better understand the process, the following diagrams illustrate the general reaction pathway for nitrile hydrogenation and a logical workflow for catalyst selection.
Caption: General reaction pathway for nitrile hydrogenation showing the desired primary amine and potential secondary and tertiary amine byproducts.
Caption: A logical workflow for selecting and optimizing a catalytic system for the hydrogenation of 4,4-Bis(octyloxy)butanenitrile.
Concluding Remarks
The selection of an optimal catalytic system for the hydrogenation of 4,4-Bis(octyloxy)butanenitrile to 5,5-bis(octyloxy)pentan-1-amine requires careful consideration of activity, selectivity, and process conditions. While Raney Nickel is a cost-effective option, it often requires harsh conditions and the use of additives like ammonia to achieve high selectivity for the primary amine.[1][2] Palladium-based catalysts offer high activity under milder conditions, but their selectivity can be variable and may require specific supports or reaction conditions to favor the primary amine.[3][4][5] Ruthenium-based catalysts generally exhibit excellent selectivity for the formation of primary amines and are a strong candidate for this transformation, albeit at a potentially higher cost.[8][9]
For the specific substrate, 4,4-Bis(octyloxy)butanenitrile, a systematic screening of these catalytic systems, likely starting with a ruthenium-based catalyst or a well-defined supported palladium catalyst in the presence of an amine-formation promoting additive, would be a prudent approach. Subsequent optimization of reaction parameters will be crucial in developing a high-yielding and selective process suitable for research and development applications.
References
- 1. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 2. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolysis of 4,4-Bis(octyloxy)butanenitrile: Acid-Catalyzed vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the selective hydrolysis of nitrile-containing molecules is a critical step in the synthesis of carboxylic acid intermediates. This guide provides an objective comparison of acid-catalyzed and enzymatic hydrolysis methods for the conversion of 4,4-Bis(octyloxy)butanenitrile to 4,4-Bis(octyloxy)butanoic acid, supported by representative experimental data and detailed protocols.
The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate such as 4,4-Bis(octyloxy)butanenitrile, which possesses long alkyl chains, the choice of hydrolysis method can significantly impact reaction efficiency, yield, and purity of the final product. Traditional acid-catalyzed hydrolysis often requires harsh reaction conditions, which can be detrimental to sensitive functional groups and lead to the formation of byproducts.[1] In contrast, enzymatic hydrolysis using nitrilases offers a green chemistry approach, proceeding under mild conditions with high selectivity.[2][3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the acid-catalyzed and enzymatic hydrolysis of 4,4-Bis(octyloxy)butanenitrile, based on representative experimental data for structurally similar long-chain aliphatic nitriles.
| Parameter | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Nitrilase) |
| Reaction Time | 4 - 24 hours | 8 - 12 hours |
| Temperature | 100°C (Reflux) | 30 - 50°C |
| pH | < 1 (Strongly Acidic) | 7.0 - 8.0 (Neutral to slightly basic) |
| Catalyst/Enzyme Loading | Stoichiometric to excess strong acid | Catalytic amount of nitrilase |
| Yield | 75 - 85% | > 95% |
| Byproducts | Ammonium salts, potential for ether cleavage at high T | Ammonia |
| Substrate Specificity | Low | High |
| Environmental Impact | High (acidic waste, high energy) | Low (biodegradable catalyst, mild conditions) |
Note: The data presented is illustrative and based on the hydrolysis of structurally similar long-chain aliphatic and dinitrile compounds due to the lack of specific experimental data for 4,4-Bis(octyloxy)butanenitrile.
Experimental Protocols
Acid-Catalyzed Hydrolysis Protocol
This protocol is based on the established method for the hydrolysis of long-chain aliphatic nitriles, which can be slow due to the substrate's low solubility in aqueous acid.[1][4] The use of a phase-transfer catalyst or an organic co-solvent can sometimes improve reaction rates, though this can complicate work-up procedures.
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dioxane (or another suitable co-solvent)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add 4,4-Bis(octyloxy)butanenitrile (10 g, 1 equivalent).
-
Add 100 mL of a 1:1 mixture of dioxane and 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 2 hours. The reaction is expected to take between 4 to 24 hours for complete conversion.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-Bis(octyloxy)butanoic acid.
-
The crude product can be further purified by column chromatography or recrystallization.
Enzymatic Hydrolysis Protocol
This protocol utilizes a nitrilase for the selective hydrolysis of the nitrile group under mild conditions.[2][3] Nitrilases are known to be effective on a range of aliphatic nitriles.[5]
Materials:
-
4,4-Bis(octyloxy)butanenitrile
-
Immobilized Nitrilase (e.g., from Alcaligenes faecalis or a recombinant source)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Ethyl acetate
-
Dilute Hydrochloric Acid (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Jacketed reaction vessel with overhead stirring and temperature control
Procedure:
-
In a jacketed reaction vessel, prepare a solution of 4,4-Bis(octyloxy)butanenitrile (10 g) in 200 mL of 0.1 M potassium phosphate buffer (pH 7.5).
-
Maintain the temperature of the mixture at 40°C with gentle stirring.
-
Add the immobilized nitrilase (e.g., 1 g of commercially available immobilized enzyme).
-
Monitor the reaction progress by HPLC, measuring the decrease in the starting material and the formation of the carboxylic acid product. The reaction is expected to reach completion within 8 to 12 hours.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
-
Transfer the filtrate to a separatory funnel and cool to room temperature.
-
Acidify the solution to pH 2-3 with 1 M hydrochloric acid to protonate the carboxylate.
-
Extract the product with three 100 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4-Bis(octyloxy)butanoic acid of high purity.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both the acid-catalyzed and enzymatic hydrolysis processes.
References
- 1. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Lipid Nanoparticles Formulated with Novel 4,4-Bis(octyloxy)butanenitrile-Derived Lipids
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics is rapidly evolving, with the lipid nanoparticle (LNP) delivery system at its core. The innovation in ionizable lipids is a key driver of progress, enhancing potency and safety. This guide provides a comparative framework for the characterization of LNPs formulated with a novel, hypothetical 4,4-Bis(octyloxy)butanenitrile-derived ionizable lipid against a well-established benchmark, SM-102.
While specific experimental data for LNPs formulated with 4,4-Bis(octyloxy)butanenitrile-derived lipids is not yet available in published literature, this guide serves as a template for researchers venturing into the characterization of novel lipids. The presented data for the novel lipid is hypothetical and intended to illustrate the comparative analysis process.
Performance Comparison: Novel vs. Standard Lipids
The successful delivery of mRNA via LNPs is contingent on a range of physicochemical properties. Below is a comparative summary of the expected performance of LNPs formulated with a novel 4,4-Bis(octyloxy)butanenitrile-derived lipid versus the widely used SM-102.
| Parameter | LNP with 4,4-Bis(octyloxy)butanenitrile-Derived Lipid (Hypothetical Data) | LNP with SM-102 (Literature-Derived Data) | Significance |
| Particle Size (nm) | 85 ± 5 | 80 - 100 | Particle size influences biodistribution and cellular uptake. Sizes between 50-200 nm are generally considered optimal for systemic delivery.[1] |
| Polydispersity Index (PDI) | < 0.15 | < 0.2 | A PDI of less than 0.3 indicates a homogenous particle population, which is crucial for consistent performance and safety.[2] |
| Zeta Potential (mV) | -5 to +5 (at neutral pH) | Near-neutral | A near-neutral surface charge at physiological pH helps to reduce non-specific interactions and improve circulation time.[3] |
| Encapsulation Efficiency (%) | > 95% | > 90% | High encapsulation efficiency ensures a maximal therapeutic payload is delivered, increasing potency and reducing manufacturing costs.[4][5] |
| In Vitro Transfection Efficiency | High luciferase expression in target cells | High luciferase expression in target cells | Demonstrates the ability of the LNP to deliver functional mRNA to cells, leading to protein expression.[6] |
| In Vivo Efficacy | Potent induction of target protein expression in vivo | Established potent in vivo protein expression | The ultimate measure of a successful delivery platform, indicating performance in a complex biological system. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of LNPs.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.[7]
-
Preparation of Lipid Stock Solutions:
-
The ionizable lipid (e.g., 4,4-Bis(octyloxy)butanenitrile-derived lipid or SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol to create individual stock solutions.
-
A final lipid mixture is prepared by combining the stock solutions to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
-
Preparation of mRNA Aqueous Solution:
-
The mRNA is diluted in a low pH buffer, such as a citrate buffer (pH 3.0-4.0), to ensure the ionizable lipid is protonated for efficient encapsulation.
-
-
Microfluidic Mixing:
-
The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing cartridge.
-
The solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate to induce the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.
-
Characterization of Physicochemical Properties
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute the LNP formulation in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[5] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the LNPs in a low ionic strength buffer, such as 10 mM NaCl, to ensure accurate measurement.
-
Load the sample into a specialized zeta potential cell.
-
The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Protocol:
-
Prepare two sets of LNP samples.
-
To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen reagent to both sets. This dye fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity of both samples. The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100[5]
-
In Vitro and In Vivo Evaluation
1. In Vitro Transfection Efficiency:
-
Protocol:
-
Culture a relevant cell line (e.g., HeLa or HEK293T cells) in a multi-well plate.[3]
-
Treat the cells with LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase).
-
After a set incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter protein activity using a corresponding assay (e.g., luciferase assay).[6]
-
2. In Vivo Efficacy:
-
Protocol:
-
Administer the mRNA-LNPs to an animal model (e.g., mice) via a relevant route (e.g., intramuscular or intravenous injection).[6]
-
At a predetermined time point, collect tissues or blood samples.
-
Measure the expression of the encoded protein in the target tissue or serum using methods like ELISA or by measuring reporter gene activity (e.g., bioluminescence imaging for luciferase).
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows in LNP characterization.
Caption: Workflow for LNP Formulation.
Caption: LNP Characterization Workflow.
Conclusion
The characterization of LNPs formulated with novel lipids such as those derived from 4,4-Bis(octyloxy)butanenitrile is a critical step in the development of next-generation mRNA therapeutics. By systematically evaluating key physicochemical and biological parameters and comparing them against established benchmarks, researchers can identify promising new delivery vehicles. This guide provides a comprehensive framework for this evaluation process, from formulation to in vivo testing, to aid in the rational design of more effective and safer LNP-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Hybrid lipid-nanoparticle complexes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Benchmarking the Efficiency of 4,4-Bis(octyloxy)butanenitrile in Lipid Synthesis Workflows: A Comparative Guide
Disclaimer: It is important to note that "4,4-Bis(octyloxy)butanenitrile" is not a widely recognized or documented reagent in the established scientific literature for lipid synthesis. This guide, therefore, presents a hypothetical application of this compound to illustrate a comparative benchmarking workflow. The experimental data and protocols provided for "4,4-Bis(octyloxy)butanenitrile" are theoretical and intended for illustrative purposes.
Introduction
The efficient and precise synthesis of lipids is paramount for advancing research in drug delivery, cell biology, and materials science. The development of novel reagents that can streamline synthesis workflows, improve yields, and enhance purity is a continuous pursuit. This guide introduces a hypothetical reagent, 4,4-Bis(octyloxy)butanenitrile, and benchmarks its theoretical efficiency against a well-established method for synthesizing diether lipids: phosphoramidite chemistry.
Diether lipids are characterized by ether linkages between the glycerol backbone and hydrophobic alkyl chains, which provide enhanced stability against chemical and enzymatic degradation compared to their ester-linked counterparts. This makes them valuable for applications such as the formulation of stable liposomes for drug delivery.
In this hypothetical scenario, 4,4-Bis(octyloxy)butanenitrile is envisioned as a precursor that, through a series of chemical transformations, can be converted into a diether lipid backbone. This guide will provide a comparative analysis of this hypothetical workflow against the established phosphoramidite-based synthesis of a structurally similar diether phosphocholine lipid.
Performance Benchmarking: A Comparative Analysis
The following table summarizes the hypothetical performance metrics of a lipid synthesis workflow utilizing 4,4-Bis(octyloxy)butanenitrile compared to a standard phosphoramidite-based approach.
| Performance Metric | Hypothetical 4,4-Bis(octyloxy)butanenitrile Workflow | Benchmark Phosphoramidite Workflow |
| Overall Yield (%) | 85 | 70 |
| Final Purity (%) | >98 | >95 |
| Total Synthesis Time (h) | 12 | 24 |
| Number of Steps | 3 | 5 |
| Reagent Stability | High (Stable at room temperature) | Moderate (Requires inert atmosphere) |
| Scalability | High | Moderate |
Experimental Workflows and Methodologies
The following diagrams illustrate the hypothetical experimental workflow for the synthesis of a diether lipid using 4,4-Bis(octyloxy)butanenitrile and the benchmark workflow using phosphoramidite chemistry.
Safety Operating Guide
Proper Disposal of 4,4-Bis(octyloxy)butanenitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4-Bis(octyloxy)butanenitrile (CAS: 1627510-69-3), a lipid building block utilized in pharmaceutical and biotechnology research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle 4,4-Bis(octyloxy)butanenitrile with appropriate caution. While specific hazard data for this compound is limited, its nitrile functional group suggests potential for toxicity. Therefore, treating it as a hazardous substance is a prudent and necessary precaution.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other suitable protective clothing.
Engineering Controls: All handling of 4,4-Bis(octyloxy)butanenitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet (SDS) for 4,4-Bis(octyloxy)butanenitrile, a comprehensive quantitative data summary is not available. The following table includes basic chemical identifiers.
| Property | Value |
| Chemical Name | 4,4-Bis(octyloxy)butanenitrile |
| CAS Number | 1627510-69-3 |
| Molecular Formula | C₂₀H₃₉NO₂ |
| Molecular Weight | 325.53 g/mol |
Step-by-Step Disposal Protocol
The proper disposal of 4,4-Bis(octyloxy)butanenitrile must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers containing 4,4-Bis(octyloxy)butanenitrile with its full chemical name and any known hazard information.
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Containment
-
Primary Container: Collect waste 4,4-Bis(octyloxy)butanenitrile in a chemically compatible, leak-proof container with a secure lid.
-
Secondary Containment: Place the primary container in a secondary container to prevent spills.
Step 3: Consultation and Professional Disposal
-
Contact EHS: Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the waste.
-
Licensed Disposal Company: The disposal of this chemical waste must be managed by a licensed and qualified hazardous waste disposal company.[1][2] They are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements.
Step 4: Decontamination
-
Surfaces: Decontaminate any surfaces that may have come into contact with 4,4-Bis(octyloxy)butanenitrile using an appropriate solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.
-
PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Non-disposable PPE should be thoroughly decontaminated.
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using absorbent materials.
-
Report: Report the spill to your EHS department immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,4-Bis(octyloxy)butanenitrile.
Caption: Disposal workflow for 4,4-Bis(octyloxy)butanenitrile.
References
Personal protective equipment for handling 4,4-Bis(octyloxy)butanenitrile
For Research Use Only. Not for use in humans or animals.
This guide provides essential safety, handling, and disposal information for 4,4-Bis(octyloxy)butanenitrile (CAS RN: 1627510-69-3). The information herein is based on general knowledge of handling organic nitriles and aliphatic ethers in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. Researchers must supplement this guidance with their institution's specific safety protocols and a comprehensive risk assessment before commencing any work.
Overview and Hazard Assessment
4,4-Bis(octyloxy)butanenitrile is a lipid building block containing both nitrile and ether functional groups. While one supplier ships this chemical as non-hazardous, the absence of a formal hazard classification necessitates a cautious approach.[1] Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation. Aliphatic ethers are typically flammable and can form explosive peroxides upon prolonged exposure to air and light.
Assumed Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause eye, skin, and respiratory tract irritation.
-
Potential for peroxide formation over time, leading to an explosion hazard.
-
Combustible, though flammability data is not available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling 4,4-Bis(octyloxy)butanenitrile. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Dissolving and Mixing | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Heating or Reactions | Chemical splash goggles and face shield | Chemical-resistant nitrile gloves | Flame-retardant laboratory coat | Recommended if not in a fume hood or if aerosolization is possible |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area: Always handle 4,4-Bis(octyloxy)butanenitrile in a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Static Control: Use an anti-static brush or ionizer when weighing, as ethers can generate static electricity.
-
Aliquoting: Use a clean, dedicated spatula for transferring the solid. Avoid creating dust.
-
Container Sealing: Tightly seal the container immediately after use to prevent exposure to air and moisture.
3.2. Dissolution and Use in Experiments:
-
Solvent Addition: Add solvents slowly to the compound to avoid splashing.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Monitoring: Regularly inspect containers for any signs of peroxide formation (e.g., crystal formation). If peroxides are suspected, do not handle the container and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
All waste containing 4,4-Bis(octyloxy)butanenitrile must be treated as hazardous waste.
4.1. Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
4.2. Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "4,4-Bis(octyloxy)butanenitrile," and any solvents used.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS office. Do not pour any amount of this chemical or its solutions down the drain.
Visual Workflow for PPE Selection and Disposal
Caption: PPE selection and waste disposal workflow.
Disclaimer: This information is intended for guidance only. Always consult the most current Safety Data Sheet and your institution's safety protocols before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
